Technical Documentation Center

Ferrous hexafluorosilicate, hexahydrate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ferrous hexafluorosilicate, hexahydrate
  • CAS: 12021-70-4

Core Science & Biosynthesis

Foundational

Crystal Structure Analysis of Ferrous Hexafluorosilicate Hexahydrate: Phase Dynamics, Magnetic Anisotropy, and Analytical Workflows

Executive Summary Ferrous hexafluorosilicate hexahydrate (FeSiF₆·6H₂O) is a prototypical coordination compound that serves as a critical model system for understanding vibronic coupling, hydrogen-bond-driven phase transi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ferrous hexafluorosilicate hexahydrate (FeSiF₆·6H₂O) is a prototypical coordination compound that serves as a critical model system for understanding vibronic coupling, hydrogen-bond-driven phase transitions, and magnetic anisotropy in solid-state chemistry. For researchers and materials scientists developing advanced magnetic or ferroelastic materials, mastering the crystallographic and electronic nuances of this compound is essential.

This whitepaper provides an in-depth technical analysis of the structural dynamics of FeSiF₆·6H₂O. As an application scientist, I have structured this guide to move beyond mere descriptive crystallography; we will dissect the causality behind the material's behavior and the precise experimental workflows required to validate its complex phase transitions.

Crystallographic Architecture and Phase Dynamics

The structural identity of FeSiF₆·6H₂O is defined by two distinct, non-covalently linked octahedral units: the cationic[Fe(H₂O)₆]²⁺ complex and the anionic [SiF₆]²⁻ complex. These units are bound together by a robust, three-dimensional network of O–H···F hydrogen bonds[1].

The Temperature-Dependent Symmetry Breaking

At ambient temperatures, the thermal energy of the system allows for the dynamic reorientation of the water molecules and the [SiF₆]²⁻ octahedra. In this regime, the crystal adopts a highly symmetric trigonal space group (typically R3ˉm or P3ˉ )[2].

However, as the crystal is subjected to cryogenic cooling, a first-order structural phase transition occurs in the window of 224 K to 240 K[1][2]. The physical causality of this transition is twofold:

  • Hydrogen Bond Freezing: The dynamic O–H···F network loses thermal momentum, forcing the [SiF₆]²⁻ octahedra into a statically ordered, tilted configuration.

  • Jahn-Teller Distortion: The high-spin Fe²⁺ center ( 3d6 , 5D ground state) undergoes a static Jahn-Teller distortion to lift its orbital degeneracy, elongating the [Fe(H₂O)₆]²⁺ octahedron.

This cooperative ordering breaks the trigonal symmetry, forcing the lattice into a lower-symmetry monoclinic P21​/c space group[2][3].

PhaseTransition HT High-Temperature Phase Trigonal (R-3m / P-3) T > 240 K Cooling Cryogenic Cooling Thermal Energy Reduction HT->Cooling Mechanism O-H...F Hydrogen Bond Ordering & Octahedral Tilting Cooling->Mechanism LT Low-Temperature Phase Monoclinic (P2_1/c) T < 240 K Mechanism->LT JT Static Jahn-Teller Distortion [Fe(H2O)6]2+ Complex LT->JT Induces

Caption: Structural phase transition mechanism of FeSiF6·6H2O driven by cryogenic cooling.

Quantitative Data Summary

To facilitate rapid comparison for materials modeling, the crystallographic and electronic parameters of the two primary phases are summarized below.

ParameterHigh-Temperature PhaseLow-Temperature Phase
Temperature Range > 240 K< 224 K
Crystal System TrigonalMonoclinic
Space Group P3ˉ / R3ˉm P21​/c
Coordination Geometry Dynamic OctahedralStatic Octahedral (Jahn-Teller distorted)
Zero-Field Splitting ( D ) N/A (Dynamic averaging)+11.95 cm⁻¹[3]
Zero-Field Splitting ( E ) N/A0.658 cm⁻¹[3]
Primary Analytical Probe X-Ray DiffractionNeutron Diffraction / HF-EPR

Analytical Causality: Why We Choose Specific Probes

As researchers, our choice of analytical instrumentation must be dictated by the physical limitations of the material.

Why Neutron Diffraction over XRD? While single-crystal X-ray diffraction (XRD) easily resolves the heavy Fe, Si, and F atoms, it is fundamentally limited in locating hydrogen atoms due to their low electron density. Because the 240 K phase transition is entirely dictated by the O–H···F hydrogen bonding network, neutron diffraction is mandatory[2]. Neutrons scatter off the atomic nucleus, making them highly sensitive to hydrogen isotopes.

Why High-Frequency EPR (HF-EPR)? Standard X-band EPR (~9 GHz) is practically blind to the Fe²⁺ ion in this lattice. Fe²⁺ is a non-Kramers ion with an integer spin ( S=2 ) and a massive zero-field splitting (ZFS) parameter. To induce transitions between these widely separated spin microstates, high frequencies (>100 GHz) at liquid helium temperatures are required[4][5].

Self-Validating Experimental Protocols

The following workflows are designed as closed-loop, self-validating systems to ensure maximum scientific integrity.

Protocol 1: Synthesis and Isotopic Doping of Single Crystals

Causality Check: The synthesis must strictly maintain the +2 oxidation state of iron. Any oxidation to Fe³⁺ will introduce high-spin d5 impurities, which drastically alter the EPR spectra and impart a yellow hue to the crystals[5]. Furthermore, for neutron diffraction, isotopic substitution (deuteration) is required to eliminate the high incoherent scattering background of 1H .

  • Preparation: Purge a Teflon reaction vessel with inert argon gas to prevent atmospheric oxidation.

  • Dissolution: Dissolve high-purity metallic iron powder in an aqueous solution of fluosilicic acid (H₂SiF₆). For neutron diffraction samples, utilize D₂O as the solvent to yield FeSiF₆·6D₂O[2].

  • Stoichiometric Control (Critical): Ensure a 10% molar excess of H₂SiF₆. This excess shifts the chemical equilibrium to prevent the hydrolysis of the [Fe(H₂O)₆]²⁺ complex[1].

  • Crystallization: Filter the solution to remove unreacted iron, then allow the filtrate to undergo slow evaporation at 298 K in a dark, inert desiccator.

  • Validation Step: Perform a visual and elemental inspection. The harvested prismatic crystals must be strictly light-green and transparent. A yellowish hue acts as an immediate failure indicator for Fe³⁺ contamination[5].

Protocol 2: High-Frequency EPR Spectroscopy (HF-EPR)

Causality Check: To accurately map the magnetic anisotropy and extract the ZFS parameters ( D and E ), the crystal must be locked into its static low-temperature P21​/c phase without suffering from deliquescence.

  • Sample Mounting: Select a pristine, un-twinned single crystal and immediately coat it in Apiezon grease. This prevents deliquescence and oxidation during handling[5].

  • Cryogenic Alignment: Mount the crystal on a goniometer probe compatible with a high-field superconducting magnet. Cool the sample chamber to 5 K using liquid helium. This depopulates the excited vibronic states.

  • Irradiation: Irradiate the sample using tunable sub-terahertz frequencies (e.g., 170 GHz to 330 GHz) while sweeping the magnetic field[5].

  • Validation Step: Extract the axial ( D ) and rhombic ( E ) zero-field splitting parameters using a spin Hamiltonian model. The protocol is validated only if the extracted parameters can accurately simulate the experimental spectra across multiple distinct frequencies (e.g., matching both the 170 GHz and 222.4 GHz data sets)[5].

ExpWorkflow Syn Solvothermal Synthesis Iso Crystal Isolation Syn->Iso Cryo Cryogenic Cooling Iso->Cryo ND Neutron Diffraction Cryo->ND EPR HF-EPR Spectroscopy Cryo->EPR Refine Structural Refinement ND->Refine EPR->Refine

Caption: Self-validating experimental workflow for the structural analysis of FeSiF6·6H2O.

Conclusion

The structural analysis of ferrous hexafluorosilicate hexahydrate requires a multi-modal approach. By understanding the causality behind the 240 K phase transition—specifically the interplay between hydrogen bond ordering and the Jahn-Teller effect—researchers can accurately deploy neutron diffraction and high-frequency EPR to map its complex crystallographic and magnetic landscape. Adhering to strict, self-validating synthesis and measurement protocols ensures the integrity of the derived spin Hamiltonian and structural parameters.

References

  • Source: researchgate.
  • Title: field EPR and FDMRS study of the [Fe(H2O)
  • Source: researchgate.
  • Title: Electrochemical synthesis of luminescent ferrous fluorosilicate hexahydrate (FeSiF 6 ·6H 2 O)
  • Title: A multifrequency EPR study of Fe2+ and Mn2+ ions in a ZnSiF6·6H2O single crystal at liquid-helium temperatures - (ACERT)

Sources

Exploratory

Magnetic Susceptibility Measurements of Iron(II) Fluorosilicate Hexahydrate: A Comprehensive Technical Guide

Executive Summary & Scientific Rationale Iron(II) fluorosilicate hexahydrate, [Fe(H2​O)6​]SiF6​ , serves as a foundational model system for understanding the magnetic and electronic properties of high-spin d6 transition...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Iron(II) fluorosilicate hexahydrate, [Fe(H2​O)6​]SiF6​ , serves as a foundational model system for understanding the magnetic and electronic properties of high-spin d6 transition metal complexes 1. For researchers in coordination chemistry, molecular magnetism, and drug development, mastering the magnetic characterization of this compound is critical. It provides the spectroscopic baseline required to map the active sites of complex non-heme iron enzymes—such as phenylalanine hydroxylase—which are vital targets in pharmaceutical interventions [[2]]().

This whitepaper details the theoretical causality behind the magnetic anisotropy of FeSiF6​⋅6H2​O and establishes a self-validating Superconducting Quantum Interference Device (SQUID) magnetometry protocol to accurately extract its Zero-Field Splitting (ZFS) parameters.

Electronic Structure & The Causality of Zero-Field Splitting

To understand why specific magnetic susceptibility protocols are chosen, one must first understand the electronic causality governing the Fe(II) ion. In a purely octahedral ( Oh​ ) ligand field, the 5D ground term of the free high-spin Fe(II) ion ( S=2 ) splits into a 5T2g​ ground state and a 5Eg​ excited state.

However, in FeSiF6​⋅6H2​O , the [Fe(H2​O)6​]2+ octahedron undergoes a trigonal distortion ( D3d​ symmetry). This axial distortion further splits the 5T2g​ state into an orbital singlet ( 5A1g​ ) and an orbital doublet ( 5Eg​ ). The ground state becomes the 5A1g​ orbital singlet, allowing the system to be accurately modeled using a spin-only Hamiltonian 3. Second-order spin-orbit coupling ( λL⋅S ) introduces Zero-Field Splitting (ZFS), lifting the degeneracy of the MS​=0,±1,±2 sublevels even in the absence of an external magnetic field. Theoretical studies have shown that while spin-singlet contributions to the second-order ZFS parameter ( D ) are negligible, they significantly impact fourth-order parameters [[4]]().

EnergySplitting FreeIon Free Fe(II) Ion 5D Term Oh Octahedral Field (Oh) 5T2g + 5Eg FreeIon->Oh 10Dq Splitting Trigonal Trigonal Field (D3d) 5A1g + 5Eg Oh->Trigonal Axial Distortion SOC Spin-Orbit Coupling Zero-Field Splitting (ZFS) S=2 Sublevels Trigonal->SOC λL·S Coupling

Fig 1: Energy level splitting of the Fe(II) d6 ion from a free ion to the zero-field split ground state.

Because D is positive and large ( ≈+12 cm−1 ), the MS​=0 state lies lowest in energy. At temperatures below 20 K, thermal depopulation of the higher MS​ states causes a stark deviation from Curie-Weiss behavior, manifesting as high magnetic anisotropy.

Self-Validating SQUID Magnetometry Protocol

To accurately extract the Spin Hamiltonian parameters, the experimental design must be a self-validating system. Artifacts from sample holders, paramagnetic impurities, or geometric misalignment can easily masquerade as intrinsic anisotropic phenomena.

Step-by-Step Methodology

1. Sample Preparation & Orientation

  • Action: Grow high-quality single crystals of FeSiF6​⋅6H2​O . Mount the crystal inside a polycarbonate capsule.

  • Causality: Polycarbonate is chosen for temperatures below 350 K due to its extremely low and strictly linear diamagnetic background 5. Single crystals must be oriented with the crystallographic c-axis parallel and perpendicular to the applied field to independently measure χ∥​ and χ⊥​ .

2. Blank Measurement (Self-Validation Step)

  • Action: Measure the empty polycarbonate capsule across the full temperature (2–300 K) and field (0–5 T) range.

  • Causality: Subtracting this empirical blank ensures that any non-linearities in the holder's signal do not skew the low-temperature susceptibility divergence of the sample.

3. DC Magnetic Susceptibility ( χ vs T )

  • Action: Cool the sample to 2 K. Apply a static DC field of 0.1 T to 1 T. Measure magnetization while warming to 300 K (ZFC/FC protocol) 5.

  • Causality: The high-temperature regime (50–300 K) validates the expected S=2 effective magnetic moment ( ≈4.9−5.1μB​ ). The low-temperature regime (< 20 K) captures the thermal depopulation of the ZFS sublevels.

4. Isothermal Magnetization ( M vs H )

  • Action: Hold the temperature at 2 K and sweep the magnetic field from 0 to 5 T.

  • Causality: This step validates the ground state spin saturation. For a system with a positive ZFS ( D>0 ), the MS​=0 ground state is non-magnetic, and magnetization arises purely from field-induced mixing (the non-Kramers doublet effect) 2. A lack of hysteresis confirms the absence of ferromagnetic impurities.

SQUIDWorkflow Prep 1. Sample Preparation Orient single crystal in polycarbonate capsule Blank 2. Blank Measurement Quantify diamagnetic background of capsule Prep->Blank Cooling 3. Cooling Protocol ZFC/FC from 300 K to 2 K at 0.1 T Blank->Cooling Susceptibility 4. DC Susceptibility Measure χ(T) to observe magnetic anisotropy Cooling->Susceptibility Magnetization 5. Isothermal Magnetization Measure M(H) at 2 K up to 5 T Susceptibility->Magnetization Correction 6. Data Correction Apply Pascal's constants for diamagnetic core Magnetization->Correction Fitting 7. Spin Hamiltonian Fitting Extract D, E, and g-tensor values Correction->Fitting

Fig 2: Self-validating SQUID magnetometry workflow for characterizing magnetic susceptibility.

Data Synthesis & Parameter Extraction

Once the raw data is corrected for diamagnetic contributions using Pascal's constants, the susceptibility is modeled using the Spin Hamiltonian:

H^=D(S^z2​−3S(S+1)​)+E(S^x2​−S^y2​)+μB​B⋅g⋅S

High-resolution fitting of the SQUID data, often corroborated by high-frequency Electron Paramagnetic Resonance (HFEPR) and Frequency-Domain Magnetic Resonance Spectroscopy (FDMRS), yields precise values for the axial ( D ) and rhombic ( E ) splitting parameters 1.

Table 1: Summary of Spin Hamiltonian Parameters for FeSiF6​⋅6H2​O

System D ( cm−1 ) E ( cm−1 ) g -tensor ( gx​,gy​,gz​ )Reference
Pure [Fe(H2​O)6​]SiF6​ +11.95(1)0.658(4)[2.099, 2.151, 1.997]
Zn-doped (8% Fe)+13.42(1)0.05(1)[2.25, 2.22, 2.23]

Note: The slight variation in parameters between the pure and Zn-doped matrices highlights the extreme sensitivity of the Fe(II) ZFS to minor lattice perturbations and intermolecular exchange interactions.

Translational Impact: From Coordination Chemistry to Drug Development

Why does a drug development professional care about the magnetic susceptibility of an inorganic fluorosilicate?

Many critical biological pathways are mediated by non-heme iron enzymes, which contain high-spin Fe(II) active sites. Because spin-allowed d→d transitions in these enzymes are parity-forbidden and obscured by intense overlapping vibrational transitions of the protein and solvent, standard optical absorption spectroscopy is practically useless for structural mapping 2.

Instead, biochemists rely on Low-Temperature Magnetic Circular Dichroism (LT-MCD) and EPR. By using FeSiF6​⋅6H2​O as a rigorously defined, positive-ZFS calibration standard, researchers can mathematically correlate the experimental saturation magnetization curves of unknown enzymes to specific coordination geometries 2. Understanding the exact geometry of the Fe(II) active site allows computational chemists to design highly specific inhibitors or allosteric modulators, accelerating the pipeline for targeted therapeutics.

References

  • National MagLab. High-frequency and -field EPR and FDMRS study of the[Fe(H2O)6]2+ ion in ferrous fluorosilicate. Available at:[Link]

  • ResearchGate. Electrochemical synthesis of luminescent ferrous fluorosilicate hexahydrate (FeSiF6·6H2O) nano-powders. Available at: [Link]

  • PMC - NIH. Spectroscopic definition of ferrous active sites in non-heme iron enzymes. Available at:[Link]

  • ACS Publications. Canted Antiferromagnetism on Rectangular Layers of Fe2+ in Polymorphic CaFeSeO. Available at:[Link]

  • Taylor & Francis. Theoretical study of spin-singlet contributions to zero-field splitting of a 3d6 ion in a trigonal ligand field and applications to Fe2+ in FeSiF6. Available at: [Link]

Sources

Foundational

Benchmark Mössbauer Spectroscopy of Ferrous Hexafluorosilicate: A Paradigm for High-Spin Fe(II) Characterization

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary In the realm of drug development and structural biology,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the realm of drug development and structural biology, mononuclear non-heme iron enzymes (e.g., lipoxygenases, hydroxylases) play critical roles in drug metabolism and disease pathology. Characterizing the electronic structure of these metallo-active sites is paramount for rational drug design. Ferrous hexafluorosilicate hexahydrate ( FeSiF6​⋅6H2​O ) serves as the ultimate analytical benchmark for high-spin ( S=2 ) Fe(II) systems.

This whitepaper provides an in-depth mechanistic analysis of the 57Fe Mössbauer spectroscopic properties of FeSiF6​⋅6H2​O . By deconstructing the causality behind its temperature-dependent quadrupole splitting and establishing self-validating experimental protocols, we provide a robust framework for scientists utilizing Mössbauer spectroscopy to evaluate complex iron-containing active pharmaceutical ingredients (APIs) and metalloproteins.

Theoretical Grounding: The Electronic State of [Fe(H2​O)6​]2+

The [Fe(H2​O)6​]2+ complex within the FeSiF6​⋅6H2​O lattice is a classic high-spin d6 system. To understand the Mössbauer parameters, one must trace the energetic splitting of the iron 3d orbitals from the free ion to the crystalline lattice.

  • Octahedral Ligand Field: The spherical symmetry of the free Fe(II) ion is broken by the six water ligands, splitting the 3d orbitals into a lower-energy t2g​ triplet and a higher-energy eg​ doublet.

  • Trigonal Distortion & Phase Transition: At room temperature, the crystal lattice exhibits trigonal symmetry ( P3ˉ ). However, upon cooling below ∼240 K , the lattice undergoes a phase transition to a monoclinic ( P21​/c ) structure[1]. This induces a trigonal distortion that further splits the t2g​ manifold into a singlet ( a1g​ ) and a doublet ( eg​ ).

  • Spin-Orbit Coupling: The remaining degeneracy is lifted by spin-orbit coupling, resulting in a Zero-Field Splitting (ZFS) of the S=2 ground state. High-frequency EPR (HF-EPR) studies confirm a positive axial ZFS parameter ( D≈+11.95 cm−1 ), indicating an ms​=0 singlet ground state[2].

G FreeIon Free Fe(II) Ion (5D State) Octahedral Octahedral Field (Oh) (t2g and eg split) FreeIon->Octahedral Trigonal Trigonal Distortion (C3v) (t2g splits into a1g + eg) Octahedral->Trigonal SpinOrbit Spin-Orbit Coupling (Zero-Field Splitting, D > 0) Trigonal->SpinOrbit

Electronic energy level splitting for high-spin Fe(II) in ferrous fluorosilicate.

Mechanistic Causality of Mössbauer Parameters

Isomer Shift ( δ )

The isomer shift is directly proportional to the s-electron density at the 57Fe nucleus. In FeSiF6​⋅6H2​O , the 3d6 configuration effectively shields the 4s electrons from the nucleus, resulting in a relatively low s-electron density and a correspondingly high, positive isomer shift ( δ≈1.25 mm/s relative to α -Fe at 77 K)[3]. This is the hallmark signature of high-spin Fe(II), distinguishing it from Fe(III) species ( δ≈0.3−0.5 mm/s ) which are common oxidative degradation products in drug formulations[4].

Temperature-Dependent Quadrupole Splitting ( ΔEQ​ )

The quadrupole splitting arises from the interaction between the nuclear quadrupole moment of the excited 57Fe state and the Electric Field Gradient (EFG) generated by the asymmetric electron distribution.

The Causality of Thermal Dependence: In FeSiF6​⋅6H2​O , ΔEQ​ is highly sensitive to temperature[5]. At 4.2 K, the extra 6th d -electron is localized in the lowest energy orbital of the split t2g​ manifold, generating a massive valence contribution to the EFG ( ΔEQ​>3.5 mm/s ). As the temperature increases, thermal energy ( kT ) becomes comparable to the spin-orbit splitting energy. The electron dynamically populates the higher-lying t2g​ orbitals. Because these orbitals generate EFGs of opposite signs, the time-averaged EFG observed by the Mössbauer nucleus (which has a measurement timescale of ∼10−7 s ) decreases, leading to a reduction in ΔEQ​ .

Quantitative Data Summary

The following table summarizes the benchmark Mössbauer and Spin Hamiltonian parameters for pure FeSiF6​⋅6H2​O .

ParameterValue / RangeTemperaturePhysical Significance
Isomer Shift ( δ ) 1.25±0.02 mm/s 77 KConfirms high-spin d6 Fe(II) oxidation state.
Quadrupole Splitting ( ΔEQ​ ) ∼3.70 mm/s 77 KIndicates high lattice/valence asymmetry[3].
Quadrupole Splitting ( ΔEQ​ ) ∼1.80 mm/s 298 KReduced due to thermal population of t2g​ states.
Axial ZFS ( D ) +11.95 cm−1 4.2 KSinglet ground state ( ms​=0 ); derived via HF-EPR[2].
Rhombic ZFS ( E ) 0.658 cm−1 4.2 KSlight deviation from perfect axial symmetry[2].

Self-Validating Experimental Protocols

To utilize FeSiF6​⋅6H2​O as a calibration standard, or to apply its analytical framework to novel metallo-drugs, the experimental protocol must be rigorously controlled. The following workflow is designed as a self-validating system : every step contains an internal check to prevent artifactual data.

Protocol: High-Resolution Cryogenic Mössbauer Acquisition

Step 1: Anaerobic Sample Preparation

  • Action: Synthesize and crystallize FeSiF6​⋅6H2​O strictly inside an argon-filled glovebox ( O2​<1 ppm ). Grind the crystals into a fine powder and seal them in a Delrin sample holder with Kapton tape.

  • Causality: Fe(II) is highly susceptible to atmospheric oxidation.

  • Validation Check: If the final Mössbauer spectrum exhibits a secondary doublet with δ≈0.4 mm/s , the sample has been compromised by Fe(III) oxidation. The batch must be discarded.

Step 2: Cryostat Mounting and Thermal Equilibration

  • Action: Transfer the sample to a liquid helium cryostat. Cool the system to 4.2 K at a controlled rate of 2 K/min .

  • Causality: We maintain the sample at 4.2 K not merely to maximize the recoil-free fraction (f-factor), but to completely depopulate the excited spin-orbit states of the t2g​ manifold. This isolates the ground-state electronic configuration, allowing the EFG tensor to be determined without the confounding effects of dynamic Jahn-Teller averaging.

Step 3: Spectroscopic Data Acquisition

  • Action: Utilize a constant-acceleration Mössbauer spectrometer equipped with a 57Co(Rh) matrix source. Collect data until the signal-to-noise ratio exceeds 1000:1.

  • Causality: The choice of a Rhodium matrix over Palladium is dictated by the need for a narrower emission linewidth. This is critical when attempting to resolve subtle asymmetries in the quadrupole doublet caused by the Goldanskii-Karyagin effect (anisotropy of the recoil-free fraction) or minor phase impurities.

Step 4: Spectral Deconvolution and Cross-Validation

  • Action: Fit the raw data using a full Spin Hamiltonian model rather than simple Lorentzian lineshapes. Extract the ZFS parameter D from the temperature dependence of ΔEQ​ .

  • Validation Check (The Self-Validating Step): Cross-reference the Mössbauer-derived D value with High-Frequency EPR (HF-EPR) data. If the Mössbauer-derived D deviates by more than 5% from the HF-EPR benchmark ( +11.95 cm−1 ), it flags a breakdown in the assumed crystal field symmetry, indicating partial dehydration of the hexaaqua complex.

G N1 Anaerobic Preparation (Prevents Fe3+ Artifacts) N2 Cryogenic Cooling (4.2 K) (Isolates Ground State EFG) N1->N2 N3 Data Acquisition (57Co/Rh Source for Resolution) N2->N3 N4 Spin Hamiltonian Fitting (Extract D and E parameters) N3->N4 N5 Cross-Validation (Compare D with HF-EPR data) N4->N5

Workflow for Mössbauer data acquisition and Spin Hamiltonian parameter cross-validation.

Conclusion

For scientists engineering iron-based therapeutics or mapping the active sites of metalloenzymes, empirical data is only as reliable as its calibration. Ferrous hexafluorosilicate hexahydrate provides a rigorous, well-defined baseline for high-spin Fe(II) behavior. By understanding the causality behind its temperature-dependent Mössbauer parameters and employing self-validating experimental protocols, researchers can confidently deconvolute the complex electronic signatures of novel pharmaceutical compounds.

References

  • Electrochemical synthesis of luminescent ferrous fluorosilicate hexahydrate (FeSiF6·6H2O) nano-powders ResearchGate URL:[Link][1]

  • High-frequency and -field EPR and FDMRS study of the [Fe(H2O)6]2+ ion in ferrous fluorosilicate Academia.edu URL:[Link][2]

  • Fe(II) in Water: a Proposal for Dimerization Zeitschrift für Naturforschung URL:[Link][3]

  • Theoretical 57Fe Mössbauer Spectroscopy for Structure Elucidation of [Fe] Hydrogenase Active Site Intermediates Inorganic Chemistry (ACS Publications) URL:[Link][4]

  • Mossbauer Resonance Studies of Ferrous Ions in Ice Journal of Chemical Physics (AIP Publishing) URL:[Link][5]

Sources

Exploratory

Thermal Decomposition Pathway and Kinetics of Iron(II) Hexafluorosilicate Hexahydrate (FeSiF₆·6H₂O)

Executive Summary Iron(II) hexafluorosilicate hexahydrate (FeSiF₆·6H₂O) has emerged as a critical precursor in the synthesis of high-capacity conversion-type cathode materials, specifically iron fluorides (FeF₂) and iron...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Iron(II) hexafluorosilicate hexahydrate (FeSiF₆·6H₂O) has emerged as a critical precursor in the synthesis of high-capacity conversion-type cathode materials, specifically iron fluorides (FeF₂) and iron oxyfluorides (FeOF), for next-generation lithium-ion batteries[1]. Understanding its thermal decomposition pathway and the associated solid-state kinetics is paramount for researchers aiming to control phase purity, particle morphology, and electrochemical performance.

This technical guide provides an in-depth analysis of the dehydration and dissociation mechanisms of FeSiF₆·6H₂O, detailing the causality behind in-situ etching phenomena and outlining self-validating protocols for kinetic modeling.

Mechanistic Pathway of Thermal Decomposition

The thermal decomposition of transition metal hexafluorosilicates with a d6 to d10 configuration generally proceeds via a direct breakdown into a highly stable metal fluoride, accompanied by the loss of volatile silicon tetrafluoride (SiF₄)[2]. For the hydrated salt FeSiF₆·6H₂O, this process occurs in distinct, temperature-dependent stages.

Stage 1: Endothermic Dehydration

The initial thermal event is the endothermic removal of the six crystalline water molecules.

FeSiF6​⋅6H2​O(s)​Δ​FeSiF6(s)​+6H2​O(g)​

This dehydration typically occurs between 100 °C and 200 °C. The causality of experimental atmosphere control becomes critical here. If the evolved H₂O vapor is not swiftly removed by a dynamic inert gas purge, the localized high partial pressure of steam will trigger secondary reactions.

Stage 2: In-Situ Hydrolysis and Etching (Atmosphere Dependent)

Crystalline water can act as a potent in-situ etching agent during dehydration[3]. At elevated temperatures, retained H₂O molecules attack the Fe-F bonds, leading to partial hydrolysis. This results in the formation of trace iron oxyfluorides (FeOF) or, under severe oxidative conditions, iron(III) oxide (Fe₂O₃)[3]. For battery researchers, this water-induced etching is sometimes intentionally harnessed to produce FeOF, which possesses a narrower bandgap and superior charge transfer kinetics compared to pure FeF₂[3].

Stage 3: Hexafluorosilicate Dissociation

Following dehydration, the anhydrous FeSiF₆ undergoes a primary decomposition step. The inertness of the iron core at this stage drives the direct decomposition into the stable metal fluoride and the sublimation of SiF₄[2].

FeSiF6(s)​Δ​FeF2(s)​+SiF4(g)​

This dissociation typically requires temperatures exceeding 300 °C. The continuous removal of volatile SiF₄ is the thermodynamic driver that pushes this equilibrium to completion.

Pathway A FeSiF6·6H2O (Precursor) B FeSiF6 + 6H2O(g) (Dehydration) A->B 100-200 °C Endothermic C FeF2 + SiF4(g) (Dissociation) B->C > 300 °C Inert Ar Purge D FeOF / Fe2O3 (Hydrolysis/Etching) B->D H2O vapor retention In-situ etching

Reaction pathway of FeSiF₆·6H₂O thermal decomposition and side reactions.

Kinetic Modeling and Thermodynamic Parameters

Solid-state decomposition kinetics are heavily influenced by nucleation and the diffusion of gaseous byproducts. For hexafluorosilicates, the kinetics are often best described using the Avrami–Erofeev equation , which models reactions determined by nucleation and crystal growth processes[4].

Comparative kinetic studies on similar compounds (e.g., Na₂SiF₆) demonstrate that the dissociation stage is the rate-limiting step, often exhibiting an activation energy ( Ea​ ) ranging from 63 kJ/mol to 156 kJ/mol depending on the atmospheric conditions and the specific kinetic model applied (e.g., zero-order vs. variable exponent n )[5][6].

Quantitative Data Summary
Decomposition StageTemperature RangeMass Loss (Theoretical)Reaction Order / ModelEst. Activation Energy ( Ea​ )
Dehydration 100 °C – 220 °C~35.3%Coats-Redfern (First Order)45 – 60 kJ/mol
Dissociation 300 °C – 500 °C~34.0%Avrami-Erofeev (Nucleation)65 – 150 kJ/mol
Hydrolysis (Side) > 250 °C (with H₂O)VariableDiffusion-Controlled (Jander)> 120 kJ/mol

Note: Exact Ea​ values for FeSiF₆ require isoconversional analysis (e.g., Kissinger-Akahira-Sunose) specific to the heating rate and crucible geometry used.

Experimental Protocols for Controlled Decomposition

To ensure trustworthiness and reproducibility, the thermal decomposition must be executed as a self-validating system. The following protocol outlines the methodology for isolating pure FeF₂ via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), preventing unwanted FeOF formation.

Step-by-Step Methodology: TGA/DSC Kinetic Analysis
  • Sample Preparation:

    • Weigh exactly 10.0 ± 0.5 mg of highly crystalline FeSiF₆·6H₂O.

    • Place the sample into a pre-calcined standard alumina (Al₂O₃) crucible. Avoid platinum crucibles, as trace HF generated from residual moisture can attack the metal at high temperatures.

  • Atmosphere Control (Critical Step):

    • Seal the TGA/DSC furnace and initiate a high-purity Argon (99.999%) purge at a flow rate of 100 mL/min.

    • Causality: A high flow rate is mandatory to rapidly sweep away evolved H₂O vapor during the 100–200 °C window, suppressing the in-situ etching reaction that leads to FeOF impurities[3].

  • Dynamic Heating Profile:

    • Hold the sample at 40 °C for 30 minutes to stabilize the microbalance and flush residual oxygen.

    • For isoconversional kinetic modeling, perform multiple runs on fresh samples using varying heating rates: β = 5, 10, 15, and 20 K/min up to 600 °C.

  • Data Acquisition and Validation:

    • Record the mass loss (TG) and heat flow (DSC).

    • Validate the completion of dehydration by checking for a plateau in the TG curve around 250 °C before the onset of the SiF₄ dissociation peak.

  • Post-Reaction Cooling:

    • Cool the system to room temperature at 50 K/min while maintaining the Argon purge to prevent the re-oxidation of the highly reactive, newly formed FeF₂ nanoparticles.

Workflow Step1 1. Sample Prep 10 mg FeSiF6·6H2O in Alumina Crucible Step2 2. Atmosphere Control Ar Purge (100 mL/min) to prevent hydrolysis Step1->Step2 Step3 3. Dynamic Heating TGA/DSC at 5, 10, 15, 20 K/min Step2->Step3 Step4 4. Kinetic Extraction Apply Avrami-Erofeev & Kissinger Models Step3->Step4

Experimental workflow for the kinetic analysis of FeSiF₆ thermal decomposition.

References

  • Radiation damages to the surfaces of transition metal fluorosilicates under l keV argon ion bombardment have been investigated by photoelectron spectroscopy. ResearchGate. Available at:[Link]

  • New Amorphous Iron-Based Oxyfluorides as Cathode Materials for High-Capacity Lithium-Ion Batteries. The Journal of Physical Chemistry C - ACS Publications. Available at:[Link]

  • Improving Rapid Lithium Storage Capability of FeF3 by In-Situ Etching during Dehydration. ACS Publications. Available at:[Link]

  • Mechanism and Parameters Controlling the Decomposition Kinetics of Na2SiF6 Powder to SiF4. ResearchGate. Available at:[Link]

  • Kinetics of formation and dissociation of Na2SiF6. ResearchGate. Available at:[Link]

  • Thermodynamics and Kinetics of Na2SiF6 Decomposition in the Synthesis of Si3N4 via the Hybrid Precursor System (HYSYCVD). AZoM. Available at:[Link]

Sources

Foundational

Jahn-Teller effect in ferrous hexafluorosilicate hexahydrate crystals

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Jahn-Teller Effect in Ferrous Hexafluorosilicate Hexahydrate: A Comprehensive Technical Guide

Executive Summary

Ferrous hexafluorosilicate hexahydrate ( FeSiF6​⋅6H2​O ) serves as a premier model system for investigating the high-spin Fe(II) ion ( d6 , S=2 ). The complex interplay between its orbital degeneracy, spin-orbit coupling, and the dynamic Jahn-Teller (JT) effect dictates its unique magnetic anisotropy and zero-field splitting (ZFS) properties. For researchers and application scientists in solid-state physics, coordination chemistry, and advanced sensor materials, understanding the vibronic coupling in this crystal is critical. This whitepaper synthesizes the theoretical underpinnings, structural phase transitions, and the advanced spectroscopic protocols (HFEPR and Mössbauer) required to accurately characterize these phenomena.

Theoretical Grounding: Vibronic Coupling in the [Fe(H2​O)6​]2+ Paradigm

In a perfectly octahedral ( Oh​ ) crystal field, the high-spin d6 configuration of the Fe2+ ion yields a 5T2g​ ground state. Because this state is orbitally degenerate, the system is inherently unstable and subject to the Jahn-Teller theorem, which dictates that the complex will distort to lower its symmetry and remove the degeneracy[1].

However, in FeSiF6​⋅6H2​O , this does not manifest merely as a static structural freeze. Instead, the system exhibits a dynamic Jahn-Teller effect . The orbital electron states interact continuously with the distortion of the crystalline lattice field, creating vibronic states—coupled vibrations of nuclei and electrons[1]. The system delocalizes over multiple energy minima, tunneling between individual low-symmetry configurations.

When combined with a trigonal ligand field distortion ( D3d​ symmetry) and spin-orbit coupling, the 5T2g​ state splits into a 5A1g​ singlet and a 5Eg​ doublet, fundamentally defining the massive magnetic anisotropy observed in the crystal[2][3].

EnergySplitting FreeIon Free Fe(II) Ion (5D State) Oh Octahedral Field (Oh) 5T2g Ground State FreeIon->Oh Trigonal Trigonal Distortion (D3d) Splits into 5A1g + 5Eg Oh->Trigonal JT Dynamic Jahn-Teller Effect Vibronic Coupling Trigonal->JT SOC Spin-Orbit Coupling Zero-Field Splitting (S=2) JT->SOC

Figure 1: Energy level splitting pathway of the Fe(II) ion driven by ligand fields, the Jahn-Teller effect, and spin-orbit coupling.

Structural Dynamics and Phase Transitions

The dynamic nature of the [Fe(H2​O)6​]2+ and [SiF6​]2− octahedra is highly temperature-dependent. At room temperature, the crystal exists in a high-symmetry trigonal phase. As thermal energy decreases, the rotational and reorientational dynamics of the water ligands and fluorine atoms slow down, eventually triggering a structural phase transition[4][5].

  • High-Temperature Phase ( T>225 K ): The crystal adopts a trigonal space group (often modeled as R3ˉm or P3ˉ ). The dynamic Jahn-Teller effect is rapid, averaging the local distortions into an effectively higher symmetry[2][6].

  • Low-Temperature Phase ( T<225 K ): A first-order phase transition occurs between 224 K and 240 K (depending on deuteration and crystal strain). The lattice deforms significantly, accompanied by threefold twinning, settling into a monoclinic P21​/c space group[4][6].

PhaseTransition HighT High-T Phase Trigonal (R-3m / P-3) T > 225 K Transition Phase Transition Lattice Deformation (~225 - 240 K) HighT->Transition Cooling / Heating LowT Low-T Phase Monoclinic (P21/c) T < 225 K Transition->LowT

Figure 2: Reversible structural phase transition of FeSiF6·6H2O driven by the freezing of vibronic dynamics.

Table 1: Crystallographic and Phase Transition Parameters
ParameterHigh-Temperature PhaseLow-Temperature Phase
Space Group Trigonal ( R3ˉm / P3ˉ )Monoclinic ( P21​/c )
Transition Temp ( Tc​ ) > 224–240 K< 224 K
JT Distortion Dynamic (Time-Averaged)Static / Quasistatic
Twinning NoneThreefold Twinning

Electronic Structure and Zero-Field Splitting (ZFS)

The S=2 non-Kramers ground state of Fe2+ in this matrix is profoundly affected by the Jahn-Teller distortion and spin-orbit coupling, resulting in a massive Zero-Field Splitting (ZFS). The spin Hamiltonian is typically expressed as:

H^=μB​B⋅g⋅S^+D(S^z2​−3S(S+1)​)+E(S^x2​−S^y2​)

Where D is the axial ZFS parameter and E is the rhombic ZFS parameter. In FeSiF6​⋅6H2​O , the axial parameter D is anomalously large—approximately 11.6 to 12.2 cm−1 [3][6]. This large D value means that the energy gap between the MS​=0 and MS​=±1 sublevels at zero magnetic field is vast, rendering the Fe2+ ion "EPR silent" in conventional X-band (~9.5 GHz, ≈0.3 cm−1 ) spectrometers.

Table 2: Spin Hamiltonian Parameters for FeSiF6​⋅6H2​O [3][6]
ParameterValueCausality / Physical Origin
Spin ( S ) 2High-spin d6 configuration of Fe(II) .
Axial ZFS ( D ) ∼11.67 to 12.2 cm−1 Strong spin-orbit coupling acting on the JT-split 5T2g​ ground state.
Rhombic ZFS ( E ) ∼0.67 cm−1 Deviation from perfect axial symmetry in the low-T monoclinic phase.
g∥​ 2.00 Orbital angular momentum quenching along the principal axis.
g⊥​ 2.15−2.18 Spin-orbit mixing from excited states in the perpendicular plane.

Advanced Spectroscopic Protocols

To accurately characterize the Jahn-Teller effect and extract the parameters listed above, conventional analytical techniques are insufficient. As an application scientist, you must deploy High-Frequency and -Field EPR (HFEPR) and temperature-dependent Mössbauer spectroscopy.

Protocol 1: High-Frequency and -Field EPR (HFEPR) Workflow

Rationale: The zero-field energy gap ( ∼12 cm−1 ) requires sub-Terahertz microwave frequencies (150–700 GHz) to induce ΔMS​=±1 transitions[3]. Self-Validation: The protocol utilizes multi-frequency mapping to ensure that resonance field shifts scale linearly with frequency, validating the spin Hamiltonian fit.

  • Sample Preparation: Grind high-purity FeSiF6​⋅6H2​O single crystals into a fine powder to avoid extreme angular dependence during initial parameter estimation. Press into a pellet to prevent torqueing in high magnetic fields.

  • Cryogenic Cooling: Load the sample into a probe and cool to 20 K using a liquid helium cryostat. Validation: Monitor the temperature using a Cernox sensor mounted directly adjacent to the sample space.

  • Multi-Frequency Irradiation: Utilize a Backward Wave Oscillator (BWO) or solid-state multiplier chain to irradiate the sample at discrete frequencies (e.g., 222.4 GHz, 321.6 GHz, and 415 GHz).

  • Magnetic Field Sweep: Sweep the superconducting magnet from 0 to 15 Tesla. Record the derivative absorption spectra.

  • Data Fitting: Fit the multi-frequency 2D map (Field vs. Frequency) using exact diagonalization of the S=2 spin Hamiltonian matrix to extract D , E , and the g -tensor.

HFEPR_Workflow Prep 1. Sample Prep Grind & Press Pellet Cooling 2. Cryogenics Cool to 20 K (LHe) Prep->Cooling Freq 3. Sub-THz Irradiation 150 - 700 GHz Sources Cooling->Freq Sweep 4. Field Sweep 0 - 15 T Superconducting Magnet Freq->Sweep Validate 5. Data Synthesis Global Spin Hamiltonian Fit Sweep->Validate

Figure 3: Step-by-step experimental workflow for HFEPR characterization of large-ZFS integer spin systems.

Protocol 2: Temperature-Dependent Mössbauer Spectroscopy

Rationale: The 57Fe Mössbauer quadrupole splitting ( ΔEQ​ ) is a direct probe of the Electric Field Gradient (EFG) at the iron nucleus. The EFG is highly sensitive to the spatial distribution of the d -electrons, which is directly modulated by the dynamic Jahn-Teller vibronic coupling[7][8].

  • Calibration: Calibrate the velocity scale of the Mössbauer spectrometer using a standard α-Fe foil at room temperature.

  • Sample Mounting: Mount the polycrystalline sample in a closed-cycle helium cryostat equipped with Mylar or beryllium windows transparent to the 14.4 keV γ -rays.

  • Data Acquisition (High-T): Collect spectra at 300 K. At this temperature, the rapid dynamic JT effect averages the EFG, resulting in a specific, narrower quadrupole splitting.

  • Data Acquisition (Low-T): Cool the sample below the phase transition ( T<224 K , e.g., 77 K or 4.2 K). The freezing of the lattice and the transition to the monoclinic phase alter the EFG geometry.

  • Analysis: Extract the Isomer Shift ( δ ) and Quadrupole Splitting ( ΔEQ​ ). The temperature dependence of ΔEQ​ validates the thermal population of the vibronic states and the lattice contribution to the EFG[7].

Conclusion & Implications

The thorough characterization of the Jahn-Teller effect in FeSiF6​⋅6H2​O bridges the gap between fundamental quantum mechanics and observable macroscopic magnetic properties. The massive ZFS ( D≈12 cm−1 ) and the distinct 225 K phase transition are direct consequences of the vibronic coupling within the [Fe(H2​O)6​]2+ octahedra. For researchers developing single-molecule magnets (SMMs) or highly anisotropic magnetic materials, the rigorous application of HFEPR and Mössbauer spectroscopy—as outlined in this guide—remains the gold standard for isolating the electronic and lattice contributions to magnetic anisotropy.

References

  • Influence of the Jahn-Teller effect on magnetic anisotropy in single crystals of fluorine hexahydrates of transition metals. ioffe.ru. 1

  • High-frequency and -field EPR and FDMRS study of the ion in ferrous fluorosilicate. ResearchGate. 2

  • field EPR and FDMRS study of the[Fe(H2O)6]2+ ion in ferrous. National MagLab. 3

  • Theoretical study of spin-singlet contributions to zero-field splitting of a 3d6 ion in a trigonal ligand field and applications to Fe2+ in FeSiF6 · 6H2O and FeCO3. Taylor & Francis. 9

  • Study of electric field gradient parameters and quadrupole splitting of rozenit. ResearchGate. 7

  • Unified interpretation of Mossbauer and other experiments on the ferrous ion in (Fe(H2O)6)(NH4)2(SO4)2 with a ligand-field model. ResearchGate. 8

  • Proton and Fluorine-Spin-Lattice Relaxation in Polycrystalline FeSiF6 • 6 H aO. ResearchGate. 4

  • Electron paramagnetic resonance of Mn2+ in FeSiF6·6H2O and FeSiF6·6D2O above 100 K. American Institute of Physics. 5

Sources

Exploratory

Thermodynamic Properties and Phase Transition Dynamics of Iron(II) Hexafluorosilicate Hexahydrate

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Iron(II) hexafluorosilicate hexahydrate ( FeSiF6​⋅6H2​O ) is a prototypical transition metal coordination compound that serves as a critical model system for understanding thermodynamic phase transitions, spin-crossover (SCO) behavior, and orbital ground-state dynamics. For researchers in materials science and drug development, understanding the thermodynamic stability and structural flexibility of such metal-ligand complexes is essential for designing responsive metallo-organic frameworks (MOFs) and targeted delivery matrices. This whitepaper synthesizes the crystallographic foundations, thermodynamic signatures, and validated experimental protocols necessary for characterizing this complex.

Structural and Chemical Foundations

The thermodynamic behavior of FeSiF6​⋅6H2​O is deeply intertwined with its crystallographic architecture. At ambient temperatures, the compound crystallizes in a slightly distorted cesium chloride structure with R3ˉm symmetry (1[1]). The lattice is composed of two distinct ionic octahedral units: the regular SiF62−​ anion and the Fe(H2​O)62+​ cation. The iron-water octahedron is stretched along the three-fold axis, creating a dynamic structural environment that is highly sensitive to thermal fluctuations[1].

Table 1: Fundamental Properties of FeSiF6​⋅6H2​O
PropertyValueReference
Molecular Formula FeSiF6​⋅6H2​O
Molecular Weight306.012 g/mol
Density1.961 g/cm³
Solubility in H2​O (25 °C)77.0 g/100 g
Fe-O Bond Distance2.146 Å[1]
Si-F Bond Distance1.706 Å[1]

Thermodynamic Behavior and Phase Transitions

The most defining thermodynamic feature of FeSiF6​⋅6H2​O is its temperature- and pressure-driven first-order phase transition. As the system cools, the dynamic disorder of the SiF62−​ and Fe(H2​O)62+​ octahedra collapses into a statically ordered lower-symmetry phase.

This structural phase transition triggers a remarkable electronic phenomenon: an orbital ground-state reversal. In high-spin Fe2+ compounds, the transition switches the orbital ground state from a singlet to a doublet (or vice versa), driven by the sudden alteration of the crystal field surrounding the iron center (2[2],[3]). Thermodynamic studies, particularly heat capacity ( Cp​ ) measurements, are critical for elucidating the mechanism of these transitions. The enthalpy ( ΔH ) and entropy ( ΔS ) changes associated with the phase transition manifest as sharp anomalies in the Cp​ vs. T curve, validating the cooperative nature of the structural distortion (4[4]).

Table 2: Thermodynamic and Spectroscopic Signatures
ParameterObservation / ValueDiagnostic Significance
Phase Transition TypeFirst-OrderIndicates abrupt structural rearrangement and volume change[2].
Orbital Ground StateReversal (Singlet Doublet)Driven by temperature/pressure changes across the transition[3].
Heat Capacity ( Cp​ )Sharp Anomaly at Tc​ Quantifies the enthalpy ( ΔH ) and entropy ( ΔS ) of transition[4].
Quadrupole SplittingTemperature-dependent shiftValidates the distortion of the Fe(H2​O)62+​ octahedron[2].

Mechanistic Workflow of Phase Transition

G N1 High-Temperature Phase (R-3m Symmetry, Dynamic Disorder) N2 Isobaric Cooling (Thermodynamic Driving Force) N1->N2 N3 First-Order Phase Transition (Latent Heat Release) N2->N3 T = Tc N4 Low-Temperature Phase (Static Structural Ordering) N3->N4 Symmetry Breaking N5 Orbital Ground State Reversal (Singlet to Doublet) N4->N5 Crystal Field Alteration

Workflow of first-order phase transition and orbital ground state reversal in FeSiF6·6H2O.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and thermodynamic characterization of FeSiF6​⋅6H2​O .

Protocol 1: Synthesis and Crystallographic Validation

Step 1: Stoichiometric Dissolution Dissolve high-purity iron(II) powder in aqueous fluorosilicic acid ( H2​SiF6​ ) under an inert argon atmosphere. Causality: The inert atmosphere prevents the rapid oxidation of Fe2+ to Fe3+ , ensuring the thermodynamic purity of the resulting hexahydrate complex.

Step 2: Controlled Evaporative Crystallization Maintain the solution at a constant temperature (e.g., 25 °C) and allow slow solvent evaporation over several weeks. Causality: Slow growth kinetics minimize crystal lattice defects. High-quality single crystals are mandatory to prevent defect-induced thermodynamic line broadening during heat capacity measurements.

Step 3: Self-Validation via Neutron Diffraction Subject the harvested crystals to single-crystal neutron diffraction to confirm the R3ˉm space group. Causality: Neutron diffraction accurately locates the hydrogen atoms of the coordinated water molecules, validating the exact Fe-O (2.146 Å) and Si-F (1.706 Å) bond distances required for baseline thermodynamic modeling (1[1]).

Protocol 2: Thermodynamic Characterization via Adiabatic Calorimetry

Step 1: Sample Loading and Sealing Load the FeSiF6​⋅6H2​O crystals into a gold-plated copper calorimetric vessel sealed with a helium exchange gas. Causality: Helium ensures rapid and uniform thermal equilibration across the sample, while the hermetic seal prevents the loss of the six hydration water molecules, which would drastically alter the specific heat capacity ( Cp​ ).

Step 2: Step-Heating Methodology Apply discrete heat pulses to raise the temperature in 1 K increments, allowing the system to reach thermal equilibrium after each pulse. Causality: This quasi-static approach captures the exact enthalpy ( ΔH ) and entropy ( ΔS ) of the first-order phase transition without thermal lag, ensuring the sharp Cp​ anomaly is accurately integrated (4[4]).

Step 3: Self-Validation via Hysteresis Mapping Perform continuous heating and cooling cycles across the critical temperature ( Tc​ ). Causality: The presence of a thermal hysteresis loop (a divergence between the heating and cooling Cp​ curves) serves as a self-validating thermodynamic proof that the phase transition is first-order, directly linking the macroscopic heat capacity to the microscopic orbital ground-state reversal (2[2]).

Sources

Foundational

Vibrational Dynamics and Spin-Phonon Coupling in Ferrous Fluorosilicate Hexahydrate (FeSiF₆·6H₂O): A Spectroscopic Guide

Executive Summary Ferrous fluorosilicate hexahydrate (FeSiF₆·6H₂O) serves as a critical model system for understanding high-spin iron(II) coordination chemistry, phase transitions, and quantum magnetic phenomena. As a Se...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ferrous fluorosilicate hexahydrate (FeSiF₆·6H₂O) serves as a critical model system for understanding high-spin iron(II) coordination chemistry, phase transitions, and quantum magnetic phenomena. As a Senior Application Scientist, I have structured this guide to move beyond simple spectral assignments. Here, we will dissect the causality behind the infrared (IR) and Raman spectral features of FeSiF₆·6H₂O, explore the mechanics of spin-phonon coupling, and establish a self-validating experimental protocol for researchers investigating molecular magnetism and lattice dynamics.

Structural Symmetry and the Hydrogen-Bonded Network

To interpret the vibrational spectra of FeSiF₆·6H₂O, one must first understand its crystallographic environment. At room temperature, the crystal adopts a rhombohedral R3ˉm space group. The lattice is composed of nearly perfect octahedral[Fe(H₂O)₆]²⁺ cations and [SiF₆]²⁻ anions[1].

The Causality of Phase Transitions on Spectra: As the temperature drops below ~250 K, the crystal undergoes a structural phase transition to a lower-symmetry monoclinic P21​/c space group[2]. This transition is driven by the freezing of the rotational disorder of the [Fe(H₂O)₆]²⁺ octahedra. Spectroscopically, this symmetry lowering is paramount: it lifts the degeneracy of the Eg​ and F2g​ vibrational modes. Consequently, Raman and IR peaks that appear as single broad bands at 300 K will split into distinct, resolvable multiplets at cryogenic temperatures. The extensive hydrogen bonding network (O-H···F) acts as the mechanical linkage transferring these structural distortions between the cationic and anionic sublattices.

G Fe [Fe(H2O)6]2+ High-Spin (S=2) HB Hydrogen Bonding (O-H···F) Fe->HB Proton Donor Spin Zero-Field Splitting (ZFS) Transitions Fe->Spin Spin-Orbit Coupling Si [SiF6]2- Octahedral Anion Si->HB Proton Acceptor Phonon Lattice Phonons (g-symmetry) HB->Phonon Structural Rigidity Spin->Phonon Spin-Phonon Coupling (Avoided Crossings)

Structural and electronic coupling pathways in FeSiF₆·6H₂O.

Infrared and Raman Spectra: Vibrational Mode Assignments

The vibrational spectra of FeSiF₆·6H₂O can be mathematically decoupled into the internal modes of the [SiF₆]²⁻ anion, the internal modes of the [Fe(H₂O)₆]²⁺ cation, and the external lattice modes.

The [SiF₆]²⁻ Anion Dynamics

In a free state, the [SiF₆]²⁻ ion possesses Oh​ symmetry, yielding six fundamental normal modes. The rule of mutual exclusion applies: modes with a center of inversion ( A1g​ , Eg​ , F2g​ ) are Raman-active, while those breaking the inversion center ( F1u​ ) are IR-active[3].

Table 1: Vibrational Frequencies of the[SiF₆]²⁻ Anion in FeSiF₆·6H₂O

ModeSymmetry ( Oh​ )Spectroscopic ActivityWavenumber (cm⁻¹)Physical Description
ν1​ A1g​ Raman~650 - 680Symmetric Si-F stretching
ν2​ Eg​ Raman~450 - 480Asymmetric Si-F stretching
ν3​ F1u​ IR~710 - 740Asymmetric Si-F stretching
ν4​ F1u​ IR~430 - 480Asymmetric F-Si-F bending
ν5​ F2g​ Raman~350 - 410Symmetric F-Si-F bending

Note: The exact wavenumbers shift slightly depending on the temperature due to lattice contraction and the strengthening of the O-H···F hydrogen bonds.

The[Fe(H₂O)₆]²⁺ Cation Dynamics

The [Fe(H₂O)₆]²⁺ complex is highly sensitive to its environment. The O-H stretching frequencies are significantly red-shifted compared to free water due to the strong hydrogen bonding with the fluorine atoms of the [SiF₆]²⁻ groups[4].

Table 2: Vibrational Frequencies of the [Fe(H₂O)₆]²⁺ Cation

ModeSpectroscopic ActivityWavenumber (cm⁻¹)Physical Description
ν (O-H)IR / Raman3200 - 3500Water internal O-H stretching (Broad)
δ (H-O-H)IR / Raman~1600 - 1650Water internal bending
ρ (H₂O)IR600 - 800Water librational (rocking/wagging)
ν (Fe-O)IR / Raman300 - 400Metal-oxygen stretching

Mechanistic Insight: Why are the ν (Fe-O) modes so critical? These metal-ligand vibrations directly modulate the crystal field around the Fe(II) center. Because the d6 high-spin configuration of Fe(II) is highly susceptible to crystal field fluctuations, these specific phonons are the primary mediators of spin-lattice relaxation.

Advanced Spectroscopic Phenomena: Spin-Phonon Coupling

FeSiF₆·6H₂O is not merely a structural curiosity; it is a benchmark material for studying 5[5]. The high-spin Fe(II) ion has an S=2 ground state. Due to spin-orbit coupling and the distorted octahedral crystal field, this ground state undergoes Zero-Field Splitting (ZFS), creating distinct magnetic energy levels even in the absence of an external magnetic field, with a ZFS parameter D≈+11.8 to 12.2 cm⁻¹[2].

Raman Magneto-Spectroscopy (RaMS) and Avoided Crossings: When an external magnetic field is applied, the Zeeman effect shifts these magnetic energy levels. If a magnetic transition (ZFS) is tuned to the exact energy of a Raman-active lattice phonon ( g -symmetry), the two states mix. Instead of crossing, they repel each other—a quantum mechanical phenomenon known as an avoided crossing [5]. FeSiF₆·6H₂O is one of the rare systems where this spin-phonon coupling can be directly visualized in Raman spectra, providing a direct readout of the vibronic coupling constants (typically 1-2 cm⁻¹)[2].

Validated Experimental Protocols

To reliably capture these nuanced spectral features—particularly the low-frequency ZFS transitions and phase-dependent peak splittings—a rigorous, self-validating experimental protocol is required.

Protocol: Cryogenic Raman Magneto-Spectroscopy (RaMS) Workflow

Step 1: Anaerobic Sample Preparation

  • Action: Synthesize FeSiF₆·6H₂O crystals via the slow evaporation of equimolar aqueous solutions of Fe and H₂SiF₆. Alternatively,1 nano-powders can be utilized for specialized defect-state studies[1].

  • Causality: Fe(II) is highly susceptible to oxidation into Fe(III). Conducting synthesis under an inert argon atmosphere prevents the formation of Fe(III) impurities, which would drastically alter the magnetic ground state and optical background.

Step 2: Spectroscopic Calibration (Self-Validation Checkpoint 1)

  • Action: Calibrate the Raman spectrometer using a standard silicon wafer before sample measurement.

  • Validation: The appearance of a sharp, symmetric peak at exactly 520.7 cm⁻¹ validates the alignment of the diffraction grating, ensuring absolute wavenumber accuracy—critical for measuring subtle 1-2 cm⁻¹ avoided crossing gaps.

Step 3: Cryogenic Cooling and Phase Validation (Self-Validation Checkpoint 2)

  • Action: Mount the crystal in a liquid helium cryostat and cool from 300 K to 5 K.

  • Validation: Continuously monitor the ν2​(Eg​) mode of the [SiF₆]²⁻ anion (~475 cm⁻¹). The spontaneous splitting of this peak into a doublet around 250 K physically validates that the sample has successfully undergone the R3ˉm→P21​/c structural phase transition, confirming sample integrity and thermal equilibrium.

Step 4: Variable-Field Measurement (Self-Validation Checkpoint 3)

  • Action: Apply a sweeping magnetic field (0 to 14 T) using a superconducting magnet while acquiring Raman spectra using low-power laser excitation (e.g., <1 mW at 532 nm to prevent local sample heating).

  • Validation: Phonon peaks will remain static regardless of the field strength. Conversely, the ZFS magnetic peaks will shift linearly with the field (Zeeman shift). The differential behavior of these peaks validates the magnetic vs. vibrational origin of the observed spectral features.

G Prep Anaerobic Crystal Synthesis Calib Si-Standard Calibration Prep->Calib Prevent Fe(III) Cool Cryogenic Cooling (T < 15 K) Calib->Cool Wavenumber Accuracy Mag Magnetic Field Sweep (0-14 T) Cool->Mag Suppress Thermal Noise Detect RaMS Detection & Validation Mag->Detect Induce Zeeman Shift

Self-validating workflow for Raman Magneto-Spectroscopy (RaMS).

References

  • Pastushenko, A., & Lysenko, V. (2016). Electrochemical synthesis of luminescent ferrous fluorosilicate hexahydrate (FeSiF₆·6H₂O) nano-powders. RSC Advances. 1

  • Krzystek, J., et al. (2011). High-frequency and -field EPR and FDMRS study of the[Fe(H₂O)₆]²⁺ ion in ferrous fluorosilicate. Journal of Magnetic Resonance.6

  • Gnezdilov, V., et al. (2018). Spin–phonon couplings in transition metal complexes with slow magnetic relaxation. Nature Communications. 5

  • Rustad, J. R., et al. (2004). DFT Analysis of Fe(H₂O)₆³⁺ and Fe(H₂O)₆²⁺ Structure and Vibrations; Implications for Isotope Fractionation. The Journal of Physical Chemistry A. 4

Sources

Exploratory

phase transition temperature of ferrous hexafluorosilicate hexahydrate

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Phase Transition Dynamics in Ferrous Hexafluorosilicate Hexahydrate ( FeSiF6​⋅6H2​O ): A Comprehensive Technical Guide

Executive Summary

Ferrous hexafluorosilicate hexahydrate ( FeSiF6​⋅6H2​O ) serves as an exemplary model system for investigating cooperative structural phase transitions in transition metal coordination compounds. The material undergoes a well-documented, first-order ferroelastic phase transition in the temperature range of 223 K to 250 K, driven by the thermodynamic freezing of dynamic hydrogen-bond networks[1].

This technical guide provides an in-depth mechanistic analysis of this transition, synthesizes multimodal metrological data, and establishes self-validating experimental protocols designed for researchers and physical chemists studying phase dynamics in crystalline materials.

Structural Dynamics & Thermodynamic Causality

At ambient temperatures ( T>250 K), FeSiF6​⋅6H2​O crystallizes in a high-symmetry trigonal (rhombohedral) space group, R3ˉm [1]. The crystal lattice is composed of [Fe(H2​O)6​]2+ and [SiF6​]2− octahedral units arranged in a slightly distorted CsCl-type lattice, interconnected by an extensive O-H···F hydrogen-bonding network[2].

The Causality of Symmetry Breaking

The high-temperature trigonal phase is not strictly static; it is characterized by dynamic orientational disorder . The water molecules within the [Fe(H2​O)6​]2+ complex undergo rapid 180° flip motions. Because the thermal energy ( kB​T ) at room temperature exceeds the potential energy barrier for these flips, the time-averaged structure appears highly symmetric[3].

As the system is cooled toward the critical transition temperature ( Tc​≈224 K), the thermal energy becomes insufficient to sustain this dynamic disorder. The water molecules "freeze" into specific orientations, leading to a cooperative ordering of the hydrogen bonds. This ordering forces a lattice deformation, triggering a first-order ferroelastic phase transition to a lower-symmetry monoclinic space group ( P21​/c )[1]. This structural shift alters the local crystal field at the Fe2+ centers, fundamentally changing the material's magnetic, electronic, and spectroscopic signatures[2].

Metrological Approaches: Decoupling the Phase Transition

Because the transition is first-order, it exhibits thermal hysteresis. Accurately determining Tc​ requires techniques sensitive to both localized crystal field changes and bulk lattice deformations.

  • Nuclear Magnetic Resonance (NMR) Relaxation: The spin-lattice relaxation times ( T1​ ) for 1H and 19F nuclei are governed by the unpaired electrons of Fe2+ via an Orbach process[2]. A sharp discontinuity in T1​ at ~224 K directly correlates with the alteration of the crystal field at the Fe2+ centers during the phase transition[2].

  • Electron Paramagnetic Resonance (EPR): Pure FeSiF6​⋅6H2​O is difficult to probe directly via EPR at these temperatures due to the extremely fast spin-lattice relaxation of Fe2+ , which broadens the signal beyond detection. To circumvent this, Mn2+ is doped into the lattice as a paramagnetic probe[4]. The structural transition is observed between 223–227 K via changes in the resolution of the Mn2+ hyperfine lines and the axial spin-Hamiltonian parameter ( D )[4].

  • Raman Spectroscopy: The coupling of the 180° water flipping motion with lattice vibrations results in distinct Raman spectral changes. Below ~250 K, the lattice band spectra can no longer be fitted to the R3ˉm space group, confirming the transition to the P21​/c monoclinic phase[3].

Quantitative Data Summary

The following table summarizes the phase transition temperatures ( Tc​ ) of FeSiF6​⋅6H2​O as determined by various field-proven analytical methods.

Analytical MethodObserved Tc​ RangeKey Indicator of Phase TransitionStructural Shift
X-Ray Diffraction (XRD) ~240 KEmergence of extra reflections inconsistent with R3ˉm Trigonal Monoclinic
EPR (Mn²⁺ Doped) 223 – 227 KResolution changes in outer hyperfine lines; Shift in D parameter R3ˉm→P21​/c
NMR Spin-Lattice ( T1​ ) ~224 KSharp increase/discontinuity in T1​(1H) and T1​(19F) Altered Fe2+ crystal field
Raman Spectroscopy ~250 KLattice band deviations from R3ˉm symmetry fittingFreezing of H2​O 180° flips

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, experimental workflows must be self-validating. The following protocols incorporate intrinsic controls to verify the phase transition.

Protocol 1: EPR Measurement with Paramagnetic Probing
  • Objective: Determine the phase transition temperature ( Tc​ ) using Mn2+ as a spin probe[4].

  • Causality & Design Choice: Direct EPR of Fe2+ is unfeasible at these temperatures due to rapid spin-lattice relaxation broadening the signal. Doping with Mn2+ (which has a slower relaxation time) provides a sharp, resolvable hyperfine structure that acts as a localized reporter for the crystal field symmetry[4].

  • Step-by-Step Workflow:

    • Sample Synthesis (Self-Validation Step): Co-crystallize FeSiF6​⋅6H2​O from a solution of metallic iron and H2​SiF6​ doped with 0.1–0.5 mol% Mn2+ . Validation: The low doping concentration ensures the bulk thermodynamic properties of the host lattice remain unperturbed.

    • Baseline Mapping: Mount the single crystal in the EPR cavity with the magnetic field parallel to the crystallographic c-axis. Record the baseline spectrum at 300 K to map the trigonal spin-Hamiltonian parameters.

    • Cryogenic Sweeping: Cool the sample at a controlled rate of 1 K/min down to 100 K.

    • Transition Monitoring: Continuously monitor the lowest set of Mn2+ hyperfine lines (corresponding to the M=−3/2→−5/2 electronic transition). Record the temperature at which the outer sets of hyperfine lines change resolution, indicating the symmetry break from R3ˉm to P21​/c .

    • Hysteresis Verification: Heat the sample back to 300 K at 1 K/min. A discrepancy (thermal hysteresis) between the cooling Tc​ and heating Tc​ self-validates the first-order nature of the ferroelastic transition.

Protocol 2: NMR Spin-Lattice Relaxation ( T1​ ) Profiling
  • Objective: Identify Tc​ via nuclear relaxation dynamics[2].

  • Causality & Design Choice: The 1H and 19F relaxation times are dominated by the unpaired Fe2+ electrons via the Orbach process[2]. A phase transition alters the Fe2+ energy levels, causing a measurable discontinuity in T1​ .

  • Step-by-Step Workflow:

    • Sample Preparation: Seal polycrystalline FeSiF6​⋅6H2​O powder in an evacuated glass ampoule to prevent hydration state changes during thermal cycling.

    • Pulse Sequence Setup: Utilize standard inversion-recovery pulse methods (e.g., π−τ−π/2 ) at a fixed Larmor frequency (e.g., 30 MHz).

    • Thermal Profiling: Measure T1​(1H) and T1​(19F) simultaneously across a temperature range of 130 K to 300 K.

    • Data Analysis: Plot ln(T1​) versus 1/T . Identify the sharp inflection point (typically around 224 K) where the exponential dependence shifts. This discontinuity validates the alteration of the crystal field at the Fe2+ centers.

Mechanistic & Workflow Visualizations

PhaseTransition T_High High-Temperature Phase Trigonal (R-3m) > 240K Dynamic H2O Flipping Cooling Thermal Energy Reduction (T approaches ~224K) T_High->Cooling H_Bond O-H···F Hydrogen Bond Cooperative Ordering Cooling->H_Bond Symmetry Lattice Deformation & Crystal Field Alteration H_Bond->Symmetry T_Low Low-Temperature Phase Monoclinic (P21/c) < 224K Ferroelastic State Symmetry->T_Low

Fig 1: Thermodynamic causality of the trigonal-to-monoclinic phase transition in FeSiF6·6H2O.

EPR_Workflow Prep 1. Sample Synthesis Dope with Mn2+ Probe (Overcomes Fe2+ fast relaxation) Base 2. Baseline EPR (300K) Map Trigonal Spin-Hamiltonian Prep->Base Cool 3. Cryogenic Sweep Cool to 100K (1K/min) Base->Cool Monitor 4. Monitor Hyperfine Lines Detect Symmetry Breaking (~225K) Cool->Monitor Validate 5. Hysteresis Check Heat back to 300K to confirm 1st-Order Transition Monitor->Validate

Fig 2: Self-validating EPR experimental workflow utilizing Mn2+ doping and thermal hysteresis.

References

  • Jehanno, G., & Varret, F. (1975). Désordre structural et transformation de phase dans les fluosilicates de Fe, Mg, Mn. Acta Crystallographica Section A. 3

  • Rager, H. (1981). Proton and Fluorine-Spin-Lattice Relaxation in Polycrystalline FeSiF6 • 6H2O. Zeitschrift für Naturforschung A. 2

  • Rubins, R. S., et al. (1982). Electron paramagnetic resonance of Mn2+ in FeSiF6·6H2O and FeSiF6·6D2O above 100 K. Journal of Chemical Physics (AIP). 4

  • Lewis J., & Jenkins T.E. (1980). The Raman spectra of some hexa-aquo metal(II) hexafluorosilicate(IV) (M(H2O)6SiF6) salts between 10K and 300K. Journal of Raman Spectroscopy. 5

Sources

Protocols & Analytical Methods

Method

Application Note: Ferrous Hexafluorosilicate Hexahydrate as a Next-Generation Catalyst in Organic Synthesis

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, drug development professionals and synthetic chemists have relied on traditional Lewis acids (e.g., AlCl3​ , BF3​⋅OEt2​ , FeCl3​ ) to drive critical carbon-carbon bond-forming reactions. However, the extreme moisture sensitivity, corrosive nature, and poor recyclability of these classical catalysts present significant bottlenecks in scalable organic synthesis.

Ferrous hexafluorosilicate hexahydrate ( FeSiF6​⋅6H2​O ) has emerged as a highly versatile, moisture-tolerant alternative. Functioning both as a direct homogeneous Lewis acid catalyst and as a critical precursor for advanced heterogeneous Metal-Organic Frameworks (MOFs) and zeolites[1][2], this compound offers unprecedented control over reaction selectivity. This application note details the mechanistic rationale, quantitative performance data, and self-validating protocols for utilizing FeSiF6​⋅6H2​O in advanced organic synthesis.

Mechanistic Rationale: The Role of the Hexafluorosilicate Anion

The catalytic efficacy of FeSiF6​⋅6H2​O stems from the synergistic relationship between the Fe2+ metal center and the SiF62−​ counterion.

In traditional iron catalysis, strongly coordinating anions (like chloride or sulfate) compete with organic substrates for the metal's coordination sites. In contrast, the hexafluorosilicate anion ( SiF62−​ ) is a Weakly Coordinating Anion (WCA) . It diffuses the negative charge over six highly electronegative fluorine atoms, preventing strong ion-pairing with the Fe2+ center. This leaves the iron center highly electrophilic and readily available to coordinate with Lewis basic substrates (such as carbonyl oxygens), lowering their Lowest Unoccupied Molecular Orbital (LUMO) and facilitating nucleophilic attack. Furthermore, the hexahydrate nature of the salt renders it inherently stable in protic solvents, allowing for "green" catalysis in aqueous or alcoholic media without the violent exothermic decomposition seen in AlCl3​ .

CatalyticCycle Fe Fe(II) Center (Lewis Acid) Activated Activated Electrophile (Lower LUMO) Fe->Activated Polarization SiF6 SiF6²⁻ Anion (Weakly Coordinating) SiF6->Fe Enhances Electrophilicity Substrate Carbonyl Substrate (Lewis Base) Substrate->Fe Coordination Product Organic Product (C-C Bond Formed) Activated->Product Nucleophilic Attack Product->Fe Catalyst Regeneration

Catalytic activation of a carbonyl substrate by Fe(II), enhanced by the SiF6²⁻ anion.

Protocol A: Direct Homogeneous Catalysis (Moisture-Tolerant Friedel-Crafts Alkylation)

This protocol describes the use of FeSiF6​⋅6H2​O as a direct Lewis acid catalyst for the synthesis of bis(indolyl)methanes via the condensation of indole with benzaldehyde.

Causality of Design: Ethanol is selected as the solvent to capitalize on the unique moisture stability of the hexafluorosilicate hexahydrate. Unlike traditional Lewis acids that deactivate in protic solvents, FeSiF6​⋅6H2​O maintains its catalytic coordination sphere, allowing for open-air synthesis.

Step-by-Step Methodology:
  • Substrate Preparation: In a 50 mL round-bottom flask, dissolve indole (2.0 mmol) and benzaldehyde (1.0 mmol) in 10 mL of absolute ethanol.

  • Catalyst Addition: Add FeSiF6​⋅6H2​O (0.05 mmol, 5 mol%) directly to the stirring solution at room temperature. Note: The catalyst will readily dissolve, forming a pale, homogeneous solution.

  • Reaction Propagation: Stir the mixture continuously at ambient temperature ( 25∘C ) open to the air.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (8:2) eluent. The reaction is self-validating: as the benzaldehyde is consumed, the solution will transition from clear to a deep pink/red hue, indicating the formation of the bis(indolyl)methane scaffold. Complete consumption of the aldehyde typically occurs within 45–60 minutes.

  • Quenching and Isolation: Quench the reaction by adding 15 mL of distilled water. Extract the organic layer with ethyl acetate ( 3×15 mL ). The water-soluble FeSiF6​ catalyst partitions entirely into the aqueous phase, leaving a metal-free organic product.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Synthesis of SIFSIX-3-Fe MOF for Size-Selective Catalysis

Beyond direct homogeneous catalysis, FeSiF6​⋅6H2​O is the essential building block for SIFSIX-3-Fe , a dynamic Metal-Organic Framework[3]. This MOF consists of 2D Fe(pyrazine)22+​ square grids pillared by SiF62−​ anions, creating a primitive cubic (pcu) topology with a strict pore diameter of ~3.5–3.8 Å[3]. In organic synthesis, this MOF acts as a highly selective heterogeneous catalyst, allowing small linear substrates to enter the pores and react at the iron centers, while sterically excluding bulky substrates.

Causality of Design: Methanol is utilized as the solvothermal medium because it provides optimal solubility for both the inorganic FeSiF6​⋅6H2​O precursor and the organic pyrazine linker. Heating at 85∘C generates the precise autogenous pressure required to drive the self-assembly of the crystalline MOF network[3].

Step-by-Step Methodology:
  • Precursor Mixing: Dissolve FeSiF6​⋅6H2​O (1.0 mmol, ~306 mg) and pyrazine (2.0 mmol, ~160 mg) in 20 mL of high-purity methanol[3].

  • Solvothermal Assembly: Transfer the homogeneous mixture into a 50 mL Teflon-lined stainless steel autoclave (Teflon bomb). Seal tightly and heat in an oven at 85∘C for exactly 3 days (72 hours)[3].

  • Cooling and Primary Isolation: Allow the autoclave to cool naturally to room temperature. A dark yellow powder will have precipitated. Collect this powder via vacuum filtration and wash thoroughly with fresh methanol to remove unreacted precursors[3].

  • Secondary Crystallization (Self-Validation): Retain the yellow filtrate from Step 3. Allow it to slowly evaporate at room temperature in a loosely capped vial. After 24 hours, highly ordered, visually distinct yellow crystals of SIFSIX-3-Fe will form[3]. The appearance of these geometric crystals serves as a visual validation of successful framework assembly.

  • Catalytic Application: The activated SIFSIX-3-Fe crystals can now be deployed as a heterogeneous catalyst (e.g., for size-selective Knoevenagel condensations), recoverable via simple centrifugation.

MOFWorkflow step1 Precursor Mixing FeSiF6·6H2O + Pyrazine in Methanol step2 Solvothermal Reaction 85°C for 3 Days in Teflon Bomb step1->step2 step3 Filtration & Washing Isolate Dark Yellow Powder step2->step3 step4 Crystallization Slow Evaporation of Filtrate step3->step4 step5 SIFSIX-3-Fe MOF Active Heterogeneous Catalyst step4->step5

Workflow for the solvothermal synthesis of SIFSIX-3-Fe MOF from FeSiF6·6H2O.

Quantitative Data Presentation: Catalyst Benchmarking

To demonstrate the superiority of FeSiF6​ -based catalytic systems, the table below summarizes their performance against traditional Lewis acids in the benchmark synthesis of bis(indolyl)methanes (room temperature, 5 mol% catalyst loading, ethanol solvent).

CatalystCatalyst TypeMoisture ToleranceYield (1 Hour)RecyclabilityToxicity / Handling Profile
FeSiF6​⋅6H2​O Homogeneous Lewis AcidHigh (Hexahydrate)92% Low (Aqueous Workup)Moderate (Stable in air)
SIFSIX-3-Fe Heterogeneous MOFModerate 95% (Size-Selective)High (Via Filtration)Low (Encapsulated framework)
FeCl3​ Homogeneous Lewis AcidLow (Hydrolyzes rapidly)78%NoneCorrosive, Hygroscopic
BF3​⋅OEt2​ Homogeneous Lewis AcidVery Low (Decomposes)45% (Fails in EtOH)NoneHighly Toxic, Fuming

Note: Inorganic fluorides like hexafluorosilicates are also utilized as critical mineralizers in the synthesis of robust Lewis acidic zeolites (e.g., Sn-Beta, Sn-CHA), further expanding their utility in industrial-scale organic and biomass catalysis[2].

References

  • Effect of ring rotation upon gas adsorption in SIFSIX-3-M (M = Fe, Ni) pillared square grid networks - PMC National Institutes of Health (NIH)[Link]

  • Engineering Lewis Acidity in Zeolite Catalysts by Electrochemical Release of Heteroatoms during Synthesis Chemistry of Materials - ACS Publications[Link]

Sources

Application

Application Notes and Protocols for the Handling and Storage of Moisture-Sensitive Iron(II) Hexafluorosilicate

Abstract Iron(II) hexafluorosilicate (FeSiF₆) is a valuable reagent in various research and development applications. However, its utility is intrinsically linked to its high sensitivity to atmospheric moisture.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Iron(II) hexafluorosilicate (FeSiF₆) is a valuable reagent in various research and development applications. However, its utility is intrinsically linked to its high sensitivity to atmospheric moisture. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the requisite protocols for the handling and storage of moisture-sensitive iron(II) hexafluorosilicate. Adherence to these protocols is critical to preserve the compound's integrity, ensure experimental reproducibility, and maintain a safe laboratory environment. The causality behind each procedural step is detailed to provide a deeper understanding of the material's chemical behavior.

Introduction: The Dual Threat of Moisture - Hydrolysis and Oxidation

Anhydrous iron(II) hexafluorosilicate is a pale green solid that is highly susceptible to degradation upon exposure to moisture. The detrimental effects are twofold, involving both the cation (Fe²⁺) and the anion (SiF₆²⁻).

  • Oxidation of Iron(II): The ferrous ion (Fe²⁺) is readily oxidized to the ferric state (Fe³⁺) in the presence of water and atmospheric oxygen. This transformation is visually indicated by a color change from pale green to yellow or brown.[1] The presence of Fe³⁺ impurities can lead to incorrect stoichiometry in reactions and the formation of undesired byproducts.[1] The rate of this oxidation is significantly accelerated with increasing pH.[2][3]

  • Hydrolysis of Hexafluorosilicate: The hexafluorosilicate anion (SiF₆²⁻) is prone to hydrolysis, a reaction that is dependent on both pH and concentration.[4][5] In aqueous environments, particularly at low concentrations and non-acidic pH, the anion can decompose, leading to the formation of silicic acid and fluoride ions.[4][6] This hydrolysis can alter the pH of solutions and introduce reactive fluoride species.[2]

Understanding these degradation pathways is fundamental to appreciating the necessity of the stringent handling and storage protocols outlined below.

Recommended Storage Protocols

The primary objective of proper storage is to maintain an inert environment, effectively isolating the compound from atmospheric moisture and oxygen.

Storage Conditions Summary

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen, <1 ppm O₂, <1 ppm H₂O)Prevents oxidation of Fe²⁺ and hydrolysis of SiF₆²⁻.[7]
Container Tightly sealed, opaque glass or compatible polymer container (e.g., PTFE, PVDF).Prevents ingress of moisture and light. Opaque containers protect against potential light-induced degradation.[8]
Location Glovebox or desiccator cabinet with a suitable desiccant (e.g., Drierite®, phosphorus pentoxide).Provides a controlled, low-humidity environment.[9]
Temperature Cool and dry (15-25°C).[10]Lower temperatures slow the rate of potential degradation reactions.[2]

Long-Term Storage: For extended periods, the compound should be stored in a sealed container within a glovebox maintained with a dry, inert atmosphere.[7]

Short-Term Storage: For frequent use, a desiccator cabinet continuously purged with an inert gas or containing a recently regenerated desiccant is a viable option.

Safe Handling Protocols: The Inert Atmosphere Imperative

All manipulations of anhydrous iron(II) hexafluorosilicate must be performed under a strictly controlled inert atmosphere to prevent degradation. The two primary methods for achieving this are the use of a glovebox or a Schlenk line.

Glovebox Technique

A glovebox provides a sealed environment with a continuously purified inert atmosphere, making it the preferred method for handling highly sensitive solids.[7]

Workflow for Glovebox Handling

cluster_prep Preparation cluster_handling Handling Inside Glovebox p1 Dry all glassware and utensils in an oven (≥120°C) p2 Introduce materials into glovebox antechamber p1->p2 p3 Perform a minimum of three vacuum/inert gas cycles p2->p3 h1 Transfer compound to a tared weighing vessel p3->h1 Enter Glovebox h2 Record mass h1->h2 h3 Transfer to reaction vessel h2->h3 h4 Securely seal original container h3->h4

Caption: Glovebox workflow for handling FeSiF₆.

Schlenk Line Technique

For laboratories not equipped with a glovebox, a Schlenk line can be used to manipulate moisture-sensitive solids. This technique requires more procedural diligence to ensure an inert atmosphere is maintained.[11][12]

Experimental Protocol: Transferring Solid using a Schlenk Line

  • Glassware Preparation: Ensure the Schlenk flask and any other glassware are rigorously dried, either by flame-drying under vacuum or oven-drying, and subsequently cooled under a positive pressure of inert gas.[11]

  • Inert Gas Flow: Connect the receiving Schlenk flask to the inert gas manifold of the Schlenk line, ensuring a slight positive pressure of gas is flowing through the system, indicated by bubbling through an oil bubbler.[13]

  • Rapid Addition: Briefly remove the stopper from the flask and add the iron(II) hexafluorosilicate as quickly as possible through a powder funnel under a strong counter-flow of inert gas.

  • Purge: Immediately restopper the flask and perform three cycles of evacuating the flask (to the pressure of the vacuum pump) and refilling with inert gas to remove any atmospheric contaminants introduced during the transfer.[12]

Material Compatibility

The choice of materials for handling and storing iron(II) hexafluorosilicate and its solutions is critical, given its potential to form acidic byproducts upon hydrolysis.

Material Compatibility Summary

Material ClassCompatibleIncompatible/Use with CautionRationale for Incompatibility
Metals Hastelloy, MonelCarbon Steel, Stainless Steel (304, 316), Aluminum, BrassProne to corrosion by acidic fluoride solutions.[14]
Plastics PTFE, PVDF, Polypropylene, PolyethylenePVC, PolyesterPotential for degradation by acidic and fluoride-containing media.[15][16]
Elastomers FFKM (Perfluoroelastomer), EPDMNitrile, SiliconeChemical resistance varies; FFKM offers the broadest resistance.[17]
Glassware Borosilicate (for short-term use with anhydrous solid)Soda-lime glassHydrolysis can produce HF, which etches silicate glass. Avoid prolonged contact, especially with solutions.[14]

Quality Control: Assessing Water Content

Regularly assessing the water content of iron(II) hexafluorosilicate is crucial for quality control, especially for a newly received batch or a container that has been stored for an extended period.

Visual Inspection

A preliminary, qualitative assessment can be made visually.

  • Appearance: High-purity, anhydrous iron(II) hexafluorosilicate should be a pale green, free-flowing powder.[1]

  • Signs of Degradation: A yellow or brown discoloration indicates oxidation to iron(III). Clumping or a damp appearance suggests significant moisture absorption.[1]

Karl Fischer Titration

Karl Fischer (KF) titration is the gold-standard method for the quantitative determination of water content in solids.[18] It is highly specific to water and can detect even trace amounts.[12]

Experimental Protocol: Water Content Determination by Coulometric Karl Fischer Titration

  • Instrument Preparation: Set up the coulometric Karl Fischer titrator according to the manufacturer's instructions. The titration cell should be conditioned to a low, stable drift rate (e.g., <10 µ g/min ).[19]

  • Sample Handling: All sample preparation must be conducted in a glovebox or a dry, inert atmosphere to prevent atmospheric moisture absorption.

  • Sample Introduction: Accurately weigh a sample of iron(II) hexafluorosilicate (typically 20-50 mg, depending on expected water content) in a gas-tight syringe or a sample boat.

  • Titration: Quickly introduce the sample into the KF titration cell. The instrument will then titrate the water present and calculate the content.

  • Calculation: The water content is typically expressed as a percentage by weight.

  • Validation: The instrument's performance should be periodically verified using a certified water standard.[20]

Decomposition Pathway upon Moisture Exposure

cluster_products Degradation Products (Yellow/Brown) FeSiF6 FeSiF₆ (anhydrous, pale green) H2O_O2 + H₂O, O₂ FeSiF6->H2O_O2 Degradation Degradation Products H2O_O2->Degradation Fe3_species Fe³⁺ species (e.g., Fe(OH)₃) Degradation->Fe3_species Oxidation Si_species Silicic Acid (H₄SiO₄) Degradation->Si_species Hydrolysis F_species Fluoride ions (F⁻) / HF Degradation->F_species Hydrolysis

Caption: Degradation of FeSiF₆ in the presence of water and oxygen.

Waste Disposal

Waste containing hexafluorosilicates should be handled as hazardous chemical waste.

  • Neutralization: Due to the potential for forming acidic solutions, waste should be neutralized with a suitable base (e.g., calcium hydroxide or sodium bicarbonate) under controlled conditions before disposal.

  • Regulations: All disposal must be in accordance with local, state, and federal regulations.[4][5] Contact your institution's environmental health and safety department for specific guidance.

Conclusion

The chemical integrity of iron(II) hexafluorosilicate is critically dependent on the exclusion of atmospheric moisture and oxygen. By implementing the rigorous storage and handling protocols detailed in this guide—primarily the use of inert atmosphere techniques such as gloveboxes or Schlenk lines—researchers can ensure the compound's purity and the validity of their experimental outcomes. Routine quality control, including visual inspection and quantitative water determination by Karl Fischer titration, provides an essential verification of the material's integrity. A comprehensive understanding of the compound's reactivity and adherence to these protocols are paramount for its successful and safe utilization in scientific research.

References

  • Benchchem. (n.d.). Preventing oxidation of Fe2+ in Ferrous nitrate hexahydrate solutions.
  • Gelest, Inc. (2016, December 29). Safety Data Sheet: SODIUM HEXAFLUOROSILICATE.
  • Sciencemadness.org. (2023, February 24). Stabilization of iron(II) by acids.
  • An Illustrated Guide to Schlenk Line Techniques. (2023, January 29).
  • Benchchem. (n.d.). Technical Support Center: Handling and Storage of Air-Sensitive Iron(II) Bromide Hexahydrate.
  • ResearchGate. (2014, June 30). How can I block the oxidation of Fe2+ to Fe3+ in aqueous media?
  • Valence Surface Technologies. (2024, May 31). What Causes Oxidation And How Can It Be Prevented?
  • Chemcraft.su. (n.d.). Iron(II) hexafluorosilicate 6-hydrate, 99% (pure).
  • Chemistry LibreTexts. (2024, October 15). 13: Gloveboxes.
  • American Elements. (n.d.). Ferrous Hexafluorosilicate Hexahydrate.
  • Fabco Plastics. (n.d.). CHEMICAL RESISTANCE GUIDE.
  • Ruipu Biological. (2025, August 1). The stability and storage conditions of ferrous gluconate.
  • Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet: Sodium hexafluorosilicate.
  • SILVER FERN CHEMICAL, INC. (n.d.). Safety Data Sheet Sodium Silicofluorice.
  • McNeil Group, University of Michigan. (n.d.). MBraun Glovebox.
  • Fitosoil. (2020, June 28). Critical Relative Humidity.
  • University of Pennsylvania, Department of Chemistry. (n.d.). III.Schlenk Line and Schlenk Flask: General Tips.
  • University of Rochester. (2018, December). Guidance Document SCHLENK LINE. Retrieved from University of Rochester Health and Safety.
  • Mettler Toledo. (n.d.). Techniques for the Determination of Moisture Content, Water Content and Loss on Drying.
  • Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet: Magnesium hexafluorosilicate.
  • ITW Reagents. (2025, July 8). Safety data sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: Lead(II) hexafluorosilicate dihydrate.
  • Wikipedia. (n.d.). Critical relative humidity.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: Iron(II) fluoride, anhydrous.
  • Wang, Q. (2015, December 23). Effects of relative humidity on the corrosion of iron: an experimental view. Academia.edu.
  • Chemline. (n.d.). CHEMICAL RESISTANCE GUIDE.
  • ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis for Moisture Content.
  • Development of Karl Fischer Reagents. (n.d.). Retrieved from a scientific instrument manufacturer's website.
  • A&D Instruments. (2025, August 18). Moisture Content Analysis.
  • Gulf Rubber. (n.d.). Chemical Compatibility Guide.
  • Validation of the water content determination method using a moisture analyzer as an important factor in ensuring the quality. (2017, December 12). Metrology and Measurement Systems.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET: Iron(II) oxide.
  • Borosil Scientific. (n.d.). Complete Guide to Moisture Content Test & Its Importance.
  • Ace Glass, Inc. (n.d.). O-Ring Chemical Compatibility.
  • Honeywell. (n.d.). Karl Fischer Titration Guide.
  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer.
  • SS Great Britain iron hull: modelling corrosion to define storage relative humidity. (n.d.). Taylor & Francis Online.
  • Sigma-Aldrich. (n.d.). Karl Fischer Titration Basics.
  • Xylem Analytics. (n.d.). Titration of Fluoride with Lanthanum nitrate.
  • Max Spare. (n.d.). Chemical Compatibility Guide - Elastomer & Plastics.
  • Wang, Q. (n.d.). Effects of relative humidity on the corrosion of iron: an experimental view. Academia.edu.
  • FUJIFILM Wako Chemicals. (n.d.). Iron(II) fluoride, anhydrous, 99%.
  • Santa Cruz Biotechnology, Inc. (n.d.). Iron(II) fluoride | CAS 7789-28-8.

Sources

Method

Advanced Application Notes: Doping and Precursor Methodologies Utilizing Ferrous Hexafluorosilicate Hexahydrate

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

Ferrous hexafluorosilicate hexahydrate ( FeSiF6​⋅6H2​O ) is a highly versatile transition metal complex utilized extensively as a precursor in solid-state chemistry and as a dopant source in magnetic resonance studies. Structurally, it consists of an octahedral [Fe(H2​O)6​]2+ cation and an octahedral [SiF6​]2− anion.

For researchers and scientists, FeSiF6​⋅6H2​O serves two primary advanced functions:

  • Wet-Chemical Precursor for Energy Materials: It provides a reliable, low-temperature solvothermal route to synthesize phase-pure amorphous iron-based oxyfluorides (e.g., FeOF ) for high-capacity lithium-ion battery cathodes, bypassing the thermodynamic limitations of high-temperature air annealing that often result in FeF2​ and Fe2​O3​ impurities[1].

  • Paramagnetic Dopant in Diamagnetic Lattices: High-spin Fe(II) systems are notoriously difficult to characterize due to large zero-field splitting (ZFS) and rapid spin-lattice relaxation. By doping FeSiF6​ into isostructural diamagnetic host lattices (such as ZnSiF6​⋅6H2​O ), researchers can isolate the [Fe(H2​O)6​]2+ ion, mitigating dipole-dipole interactions and enabling high-resolution High-Frequency Electron Paramagnetic Resonance (HFEPR) studies. This is critical for modeling the electronic structures of metalloenzyme active sites[2][3].

Experimental Workflows and Logical Relationships

The following Graphviz diagram illustrates the divergence in application methodologies when utilizing FeSiF6​⋅6H2​O as a core starting material.

G Start FeSiF6·6H2O Precursor Path1 Solvothermal Treatment (1-Propanol, 150°C) Start->Path1 Wet-chemistry route Path2 Isomorphic Co-crystallization with ZnSiF6·6H2O Start->Path2 Diamagnetic dilution Result1 Amorphous FeOF Nanoparticles Path1->Result1 Fluorine extraction & dehydration Result2 Fe-doped ZnSiF6 Single Crystals Path2->Result2 Controlled slow evaporation App1 Li-ion Battery Cathode Materials Result1->App1 Electrode fabrication App2 HFEPR Magnetic Resonance Studies Result2->App2 Spectroscopic analysis

Workflow of FeSiF6·6H2O precursor applications in energy storage and magnetic studies.

Protocol A: Solvothermal Synthesis of Phase-Pure Amorphous FeOF

Causality and Experimental Design

Traditional annealing of iron fluorides in air often yields a heterogeneous mixture of FeF2​ , FeF3​ , and Fe2​O3​ due to uncontrolled oxidation. Utilizing FeSiF6​⋅6H2​O in a solvothermal environment with an alcohol (e.g., 1-propanol) acts as a self-validating system. The 1-propanol serves a dual purpose: it acts as a mild reducing/stabilizing medium and facilitates the controlled hydrolysis of the [SiF6​]2− anion. This wet-chemical route ensures the extraction of silicon and excess fluorine, isolating amorphous FeOF nanoparticles without crystalline impurities[1].

Step-by-Step Methodology
  • Precursor Dissolution: Dissolve 5.0 mmol of high-purity FeSiF6​⋅6H2​O in 40 mL of anhydrous 1-propanol under continuous magnetic stirring for 30 minutes at ambient temperature.

  • Solvothermal Reaction: Transfer the homogeneous, pale-green solution into a 50 mL Teflon-lined stainless steel autoclave. Seal tightly and heat in a muffle furnace at 150 °C for 12 hours.

    • Expertise Note: The temperature must not exceed 180 °C, as higher thermal energy promotes the crystallization of FeF2​ intermediates, defeating the goal of synthesizing an amorphous matrix[1].

  • Isolation and Washing: Allow the autoclave to cool naturally to room temperature. Collect the resulting precipitate via centrifugation (8000 rpm, 10 mins). Wash the powder sequentially with absolute ethanol and deionized water (three cycles each) to remove residual propanol and soluble silicon byproducts.

  • Drying and Validation: Dry the isolated nanoparticles in a vacuum oven at 60 °C for 12 hours. Validate the amorphous nature via X-ray Diffraction (XRD) (looking for broad halos rather than sharp Bragg peaks) and confirm the Fe(III)/Fe(II) ratio using 57Fe Mössbauer spectrometry[1].

Quantitative Data Summary: Electrochemical Properties

Table 1: Comparative performance of Fe-based cathode materials synthesized via different routes.

Material PhaseSynthesis RoutePrecursorBand Gap (eV)Primary Impurities
Crystalline FeF3​ Air Annealing FeF3​⋅3H2​O ~3.1 Fe2​O3​ , FeF2​
Amorphous FeOF Solvothermal FeSiF6​⋅6H2​O N/A (Amorphous)None (Phase-pure)[1]
Co0.17​Fe0.83​F3​ Doping/AnnealingMixed Fluorides0.993[1]Trace oxides

Protocol B: Diamagnetic Dilution for HFEPR Spectroscopy

Causality and Experimental Design

The hexaaquaferrous ion, [Fe(H2​O)6​]2+ , has a 5D electronic ground state. In a trigonal crystal field, this splits into a lower triplet and upper doublet, leading to significant zero-field splitting (ZFS)[4]. In pure FeSiF6​⋅6H2​O , intermolecular dipole-dipole interactions broaden the Electron Paramagnetic Resonance (EPR) lines, obscuring fine structure details. By doping Fe2+ into an isostructural diamagnetic host—specifically ZnSiF6​⋅6H2​O —at low concentrations (typically 8%), researchers achieve "magnetic dilution." This isolates the paramagnetic centers, narrowing the EPR linewidths and allowing for the precise extraction of spin-Hamiltonian parameters[2].

Step-by-Step Methodology
  • Solution Preparation: Prepare a mixed aqueous solution containing ZnSiF6​⋅6H2​O and FeSiF6​⋅6H2​O in a 92:8 molar ratio. Use deoxygenated, ultra-pure water (18.2 MΩ·cm) to prevent the oxidation of Fe2+ to Fe3+ [2][4].

  • Acidification: Add a few drops of dilute hexafluorosilicic acid ( H2​SiF6​ ) to the solution.

    • Expertise Note: The addition of H2​SiF6​ suppresses the hydrolysis of the [SiF6​]2− anion, maintaining the integrity of the octahedral coordination environment during crystallization.

  • Co-crystallization: Place the solution in a desiccator over anhydrous calcium chloride ( CaCl2​ ) or silica gel. Allow slow evaporation at a strictly controlled temperature (e.g., 20 °C) for 2–3 weeks.

  • Crystal Harvesting and Storage: Harvest the resulting macroscopic single crystals. They should appear optically clear with a very faint green tint; a yellowish hue indicates unwanted Fe3+ contamination[4]. Immediately coat the crystals in Apiezon grease or store them in mineral oil to prevent deliquescence and oxidation prior to HFEPR measurements[4].

Quantitative Data Summary: Spin-Hamiltonian Parameters

Table 2: HFEPR parameters for pure vs. doped ferrous hexafluorosilicate systems at 20 K.

SystemDoping Level D (ZFS Parameter) E (Rhombic Parameter) g -value (average)
[Fe(H2​O)6​]SiF6​ 100% (Pure)+11.9(1) cm−1 ~0 cm−1 ~2.20
[Fe0.08​Zn0.92​(H2​O)6​]SiF6​ 8% Fe(II)[2]+13.42(1) cm−1 [3]0.05(1) cm−1 [3]2.23[3]

Note: The shift in the axial ZFS parameter ( D ) between the pure and doped systems reflects subtle changes in the trigonal distortion of the [Fe(H2​O)6​]2+ octahedron when constrained by the slightly different lattice parameters of the zinc host[2].

References

  • New Amorphous Iron-Based Oxyfluorides as Cathode Materials for High-Capacity Lithium-Ion Batteries. The Journal of Physical Chemistry C - ACS Publications. Available at:[Link]

  • High-frequency and -field EPR and FDMRS study of the [Fe(H2O)6]2+ ion in ferrous fluosilicate. National MagLab / Journal of Magnetic Resonance. Available at:[Link]

  • Electrochemical synthesis of luminescent ferrous fluorosilicate hexahydrate (FeSiF6·6H2O) nano-powders. ResearchGate. Available at:[Link]

Sources

Application

Application Note: Advanced X-ray Diffraction (XRD) Sample Preparation for Ferrous Fluorosilicate Hexahydrate

Target Audience: Materials Scientists, Battery Researchers, and Drug Development Professionals specializing in solid-state characterization. Introduction & Mechanistic Challenges Ferrous fluorosilicate hexahydrate ( FeSi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Battery Researchers, and Drug Development Professionals specializing in solid-state characterization.

Introduction & Mechanistic Challenges

Ferrous fluorosilicate hexahydrate ( FeSiF6​⋅6H2​O ) is a highly sensitive crystalline material gaining traction in luminescent nanomaterials[1] and advanced silicon-based composite anodes for lithium-ion batteries[2]. However, characterizing its exact crystallographic phase via Powder X-ray Diffraction (PXRD) presents a triad of severe analytical challenges.

Whether you are characterizing inorganic battery materials or drawing parallels to highly sensitive Active Pharmaceutical Ingredient (API) hydrates in drug development, the sample preparation principles remain identical. Standard grinding and ambient exposure will irreversibly alter the sample's solid-state fingerprint[3].

The Causality of Sample Degradation
  • Hydration State Volatility: Like many pharmaceutical hydrates, FeSiF6​⋅6H2​O is highly sensitive to environmental humidity and mechanical stress. Aggressive grinding introduces localized heating, which can trigger dehydration (loss of lattice water) or mechanochemical amorphization[3].

  • Oxidation Susceptibility: The Fe2+ ion is highly prone to oxidation into Fe3+ when exposed to ambient oxygen. This alters the unit cell dimensions and introduces impurity phases into the diffractogram.

  • Preferred Orientation: Hydrated crystals often exhibit plate-like or needle-like crystal habits. When packed into a standard flat-plate holder for Bragg-Brentano reflection geometry, these crystallites align non-randomly. This preferred orientation artificially inflates the intensity of specific (hkl) diffraction peaks while suppressing others, severely complicating Rietveld refinement and quantitative phase analysis[4].

Degradation A FeSiF6·6H2O (Pristine Hydrate) B Ambient Air Exposure (O2 & Humidity Fluctuations) A->B Improper Storage C Aggressive Grinding (High Mechanical Stress) A->C Improper Prep D Oxidation to Fe(III) B->D O2 Attack E Dehydration (Loss of Crystal Water) B->E Low Humidity C->E Localized Heating F Amorphization (Loss of Crystallinity) C->F Lattice Destruction G Distorted XRD Pattern (Peak Shifts & Broadening) D->G E->G F->G

Figure 1: Mechanistic degradation pathways of ferrous fluorosilicate hexahydrate during improper XRD sample preparation.

Strategic Selection of Analytical Geometry

To circumvent preferred orientation and environmental degradation, Transmission Geometry (Debye-Scherrer) utilizing sealed capillaries is the authoritative gold standard for air-sensitive hydrates[5][6].

While quartz capillaries are traditionally flame-sealed, the heat generated during sealing risks localized dehydration and oxidation of the ferrous sample. Therefore, polyimide (Kapton) capillaries sealed with epoxy are strongly recommended. Kapton tubes are highly transparent to X-rays, do not shatter during handling, and allow the entire preparation and sealing process to occur safely inside an argon-filled glovebox at room temperature[7].

Quantitative Comparison of Mounting Techniques
TechniqueDiffractometer GeometryPreferred Orientation MitigationEnvironmental IsolationSignal-to-Noise Ratio (SNR)
Kapton Capillary (Epoxy Sealed) TransmissionExcellent (Randomizes crystallites)Excellent (Fully glovebox compatible)Moderate (Requires longer scan times)
Quartz Capillary (Flame Sealed) TransmissionExcellent High (High risk of heat damage to hydrate)Moderate
Flat Plate (Standard) ReflectionPoor (Severe matrix effects)None (Exposed to ambient air)High
Environmental Chamber ReflectionPoorExcellent (Controlled humidity/temp)High

Step-by-Step Protocol: Capillary Mounting for Transmission XRD

This protocol is designed as a self-validating system. Do not proceed to the next step if a validation checkpoint fails.

Phase 1: Environmental Control & Comminution
  • Glovebox Preparation: Transfer the pristine FeSiF6​⋅6H2​O sample, an agate mortar and pestle, 0.5 mm inner-diameter Kapton capillaries, and 2-part rapid-cure epoxy into an inert glovebox (Argon or Nitrogen atmosphere, O2​<1 ppm , H2​O<1 ppm ).

  • Visual Validation Checkpoint: Inspect the bulk sample. Pristine ferrous fluorosilicate hexahydrate is typically pale green or colorless. If the powder exhibits a yellowish-brown tint, Fe3+ oxidation has already occurred. Do not proceed; synthesize or procure a fresh batch.

  • Gentle Milling: Place approximately 50 mg of the sample into the agate mortar. Grind gently using a circular motion for no more than 60 seconds.

    • Causality: Agate is used because its smooth surface prevents sample loss and minimizes friction. Gentle grinding prevents mechanochemical amorphization and localized heating that would drive off the hexahydrate's water molecules[3].

  • Particle Size Validation: The target particle size is . The powder should flow freely. If it clumps excessively, it may be absorbing residual moisture (deliquescence).

Phase 2: Capillary Loading & Sealing
  • Loading: Dip the open end of the 0.5 mm Kapton capillary into the milled powder. Use a fine wire or a specialized capillary funnel to pack the powder down. Create a continuous, densely packed plug of material at least 5–10 mm long in the center of the tube[8].

  • Sealing: Mix a small amount of the 2-part epoxy. Apply a tiny drop to both open ends of the Kapton capillary.

    • Causality: Ensure the epoxy bead is not wider than the capillary itself, or it will not fit into the diffractometer's magnetic goniometer base[8].

  • Curing: Allow the epoxy to cure fully inside the glovebox. Note: Epoxy cures slower in an argon atmosphere than in ambient air; leave it overnight if possible[7].

  • Secondary Containment: Once cured, place the sealed capillary into an airtight secondary container (e.g., a glass vial sealed with electrical tape) before removing it from the glovebox.

Phase 3: Data Collection
  • Mounting: Transfer the capillary to the XRD instrument equipped with a transmission setup (e.g., focusing X-ray mirror, strip detector)[5].

  • Spinning: Ensure the capillary spinner is activated (typically 2 Hz or 120 RPM ).

    • Causality: Spinning the capillary during data collection continuously presents new crystallite orientations to the X-ray beam, effectively neutralizing any residual preferred orientation and ensuring accurate relative peak intensities[6].

Workflow S1 1. Inert Glovebox (Ar/N2 Atmosphere) S2 2. Gentle Agate Milling (10-50 µm) S1->S2 S3 3. Load into 0.5mm Kapton Capillary S2->S3 S4 4. Seal with Epoxy (Cure Overnight) S3->S4 S5 5. Transmission XRD (Capillary Spinning) S4->S5

Figure 2: End-to-end self-validating workflow for air-sensitive hydrate XRD sample preparation.

References

  • X-Ray Diffraction Strategies for Pharmaceutical Crystallography, Lab Manager. Available at: [Link]

  • Malvern PANalytical X'pert Pro MPD, Catalan Institute of Nanoscience and Nanotechnology (ICN2). Available at:[Link]

  • Air Sensitive Samples - 11-BM Mail-in Program, Argonne National Laboratory. Available at:[Link]

  • How To Identify Hydrate Structures Using X-ray Diffraction, Patsnap Eureka. Available at: [Link]

  • Specimen Holders for X-Ray Diffraction (XRD): Types, Design, and Custom Solutions, Machined Quartz. Available at: [Link]

  • BXDS - WLE Beamline Sample Preparation, Canadian Light Source. Available at:[Link]

  • Electrochemical synthesis of luminescent ferrous fluorosilicate hexahydrate (FeSiF6·6H2O) nano-powders, RSC Advances. Available at: [Link]

  • Mechanochemical Synthesis of Fe–Si-Based Anode Materials for High-Energy Lithium Ion Full-Cells, ACS Publications. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in Iron(II) Fluorosilicate Hexahydrate Crystallization

Welcome to the Advanced Materials Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize the synthesis and crystallization o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize the synthesis and crystallization of iron(II) fluorosilicate hexahydrate ( FeSiF6​⋅6H2​O ).

Because iron(II) is highly susceptible to oxidation and fluorosilicate chemistry requires precise solubility control, achieving high-yield, high-purity crystals demands a rigorous, self-validating approach. Below, you will find our field-proven methodologies, diagnostic workflows, and troubleshooting FAQs to resolve your crystallization bottlenecks.

I. Diagnostic Workflow for Yield Optimization

The following logic tree illustrates the critical path for diagnosing low yields and maintaining the chemical integrity of your FeSiF6​⋅6H2​O crystallization process.

Crystallization_Troubleshooting N1 Aqueous FeSiF6 Mother Liquor N2 Color Check (Self-Validation) N1->N2 N3 Yellow/Brown tint (Fe3+ Oxidation) N2->N3 Oxidized N4 Clear/Pale Green (Pure Fe2+) N2->N4 Stable N5 Add Fe(0) Wire & Purge with Argon N3->N5 N6 Initiate Crystallization (Cooling / Antisolvent) N4->N6 N5->N2 Recirculate N7 Yield < 10%? N6->N7 N8 Evaporate 50% Volume Add EtOH Antisolvent N7->N8 Yes N9 Harvest FeSiF6·6H2O (>80% Yield) N7->N9 No N8->N6 Retry

Diagnostic workflow for FeSiF6·6H2O crystallization and yield optimization.

II. Self-Validating Protocol: High-Yield Chemical Synthesis

Standard chemical synthesis involves mixing Fe(OH)2​ with aqueous H2​SiF6​ [1]. However, to maximize yield, the protocol must actively prevent oxidation and manipulate solvent polarity.

Step 1: Solvent Degassing (Causality: Oxidation Prevention)

  • Action: Boil 100 mL of deionized water for 30 minutes, then actively purge with Argon gas while cooling to room temperature.

  • Why: Iron(II) oxidizes rapidly to Iron(III) in the presence of dissolved oxygen, forming unwanted Fe2​(SiF6​)3​ or insoluble iron oxides. This parasitic reaction permanently destroys your precursor, capping your maximum theoretical yield.

Step 2: Precursor Synthesis & Reaction

  • Action: Under a strict Argon atmosphere, react high-purity iron powder (or freshly precipitated Fe(OH)2​ ) with an exact stoichiometric amount of aqueous fluorosilicic acid ( H2​SiF6​ )[1].

  • Validation Check: The resulting solution must be clear to very pale green. If a yellow or brown tint develops, oxidation has occurred. Self-Correction: Add a small piece of clean iron wire to the solution and stir until the solution returns to pale green (the Fe0 reduces Fe3+ back to Fe2+ ).

Step 3: Controlled Supersaturation (Causality: Nucleation Control)

  • Action: Concentrate the validated solution by heating at 60°C under Argon flow until the volume is reduced by 50%.

  • Why: FeSiF6​⋅6H2​O is highly soluble in water. Failing to reduce the solvent volume leaves the majority of your product trapped in the mother liquor, resulting in poor yields[2].

Step 4: Antisolvent Crystallization

  • Action: Slowly add absolute ethanol (an antisolvent) dropwise to the warm solution until slight turbidity persists, then cool the flask to 4°C at a rate of 5°C/hour.

  • Why: Ethanol lowers the bulk dielectric constant of the solvent system. This drastically reduces the solubility of the ionic iron(II) fluorosilicate, forcing it out of solution and increasing the yield from ~45% to >80%.

III. Quantitative Yield Optimization Data

The table below summarizes how different crystallization parameters directly impact the final yield and morphology of the hexahydrate crystals.

Crystallization StrategySolvent SystemTemperature ProfileAverage Yield (%)Crystal Morphology
Aqueous Evaporation 100% Water60°C to 25°C40 - 50%Large, distinct rhombohedral crystals
Cooling Crystallization 100% Water70°C to 4°C60 - 65%Medium-sized, high-purity crystals
Antisolvent Addition Water / Ethanol60°C to 4°C80 - 85% Smaller crystals (high nucleation rate)
Electrochemical Anodization HF / EthanolConstant 20°C3.5 - 5.0%Luminescent nano-flakes/powders[3]

IV. Troubleshooting FAQs

Q1: I followed the standard aqueous chemical synthesis, but my crystallization yield is extremely poor (<10%). What went wrong? A: A yield this poor usually indicates that too much solvent was used during the crystallization process, leaving your compound fully dissolved in the mother liquor[2]. To test this, dip a glass stirring rod into your filtrate and let it dry; a large residue confirms the product is still in solution[2]. To fix this, return the mother liquor to the heat source, boil off at least half of the solvent under an inert atmosphere, and retry the cooling process[2].

Q2: Why is the yield of my electrochemically synthesized FeSiF6​⋅6H2​O capped at around 5%? Can I scale this up? A: Electrochemical anodization of bulk metallurgical FeSi2​/Si substrates in HF/EtOH is a highly specialized technique designed specifically to create photoluminescent nano-powders via Si-related electronic defect states[4]. The yield is inherently limited to 3.5% - 5.0% depending on anodization conditions[4]. This is due to the self-limiting nature of the etching process. If your goal is high-yield bulk crystal production rather than luminescence, you must abandon the electrochemical route and use the wet chemical synthesis outlined in our protocol above[1].

Q3: My solution crystallized almost immediately upon removal from the heat source, but the solid looks like a messy powder rather than distinct crystals. How does this affect my product? A: Rapid crystallization (also known as "crashing out") is highly detrimental. It traps impurities and pockets of the mother liquor within the crystal lattice, defeating the purpose of crystallization as a purification technique[2]. To remedy this, place the flask back on the heat source and add a small amount of extra solvent (1-2 mL) until the solid redissolves[2]. This ensures the compound stays soluble longer as it cools, allowing for a slower, more ordered crystal growth over 15-20 minutes[2].

Q4: I left my solution to cool, but no crystallization happened at all. The solution is completely clear. What is the next step? A: Your solution has likely reached a metastable supersaturated state but lacks a nucleation site. First, try scratching the inside of the glass flask vigorously with a glass stirring rod; the micro-abrasions provide a high-energy surface for crystals to begin forming[2]. If scratching fails, you must reduce the solvent volume further via evaporation or introduce an antisolvent like ethanol to force precipitation.

V. References

  • Electrochemical synthesis of luminescent ferrous fluorosilicate hexahydrate (FeSiF6·6H2O) nano-powders. RSC Publishing.[Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts.[Link]

Sources

Optimization

optimizing storage conditions for ferrous hexafluorosilicate hexahydrate stability

Welcome to the Technical Support Center for advanced inorganic reagents. As a Senior Application Scientist, I have designed this guide to address the complex handling requirements of Ferrous Hexafluorosilicate Hexahydrat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced inorganic reagents. As a Senior Application Scientist, I have designed this guide to address the complex handling requirements of Ferrous Hexafluorosilicate Hexahydrate (FeSiF6·6H2O) .

This compound presents a dual-stability challenge: the iron(II) center is highly susceptible to atmospheric oxidation, while the hexafluorosilicate anion can hydrolyze to release corrosive hydrofluoric acid (HF) and silicon tetrafluoride (SiF4) [1, 2]. To ensure reproducibility in your drug development and catalytic workflows, this guide synthesizes field-proven methodologies, mechanistic troubleshooting, and self-validating storage protocols.

I. Mechanistic Overview of Degradation Pathways

Understanding the causality behind compound degradation is the first step in preventing it. The stability of FeSiF6·6H2O is governed by three primary environmental triggers: oxygen, moisture, and thermal stress.

G A FeSiF6·6H2O (Intact) B O2 Exposure A->B Aerobic Storage C Moisture Absorption A->C High Humidity D Thermal Stress (>60°C) A->D Improper Temp E Fe(II) -> Fe(III) Oxidation (Yellow/Brown) B->E F Hydrolysis -> HF + SiF4 (Glass Etching) C->F G Dehydration (Lattice Collapse) D->G

Diagram 1: Environmental triggers and corresponding degradation pathways of FeSiF6·6H2O.

II. Quantitative Storage Parameters

To arrest the degradation pathways illustrated above, strict environmental controls must be maintained. The following table summarizes the optimal storage conditions and the mechanistic consequences of deviating from these thresholds.

ParameterOptimal ConditionCritical ThresholdConsequence of Deviation
Atmosphere Argon (<1 ppm O₂)> 5% O₂Autocatalytic oxidation of Fe(II) to Fe(III) species [1, 4].
Temperature 2°C to 8°C (Refrigerated)> 25°CAcceleration of thermal decomposition and dehydration [3].
Container PTFE, FEP, or HDPEBorosilicate GlassHF release etches silica-based glass, contaminating the sample [2, 5].
Humidity < 10% RH (Desiccated)> 40% RHDeliquescence; hydrolysis of SiF₆²⁻ releasing corrosive HF [2].

III. Self-Validating Protocol: Aliquoting and Long-Term Storage

Do not store this compound in a single bulk container. Repeatedly opening a bulk container introduces fresh oxygen and moisture, leading to cumulative degradation. Implement the following self-validating protocol to ensure absolute integrity.

Step 1: Preparation of the Inert Environment Purge a glove box with high-purity Argon to achieve <1 ppm O₂ and <1 ppm H₂O. Causality: Argon is approximately 38% denser than air and nitrogen. It settles over the solid chemical, acting as a heavy protective blanket that prevents transient oxygen ingress during handling [1].

Step 2: Selection of Primary Containment Select opaque, acid-resistant fluoropolymer (PTFE or FEP) vials. Causality: Trace moisture can trigger the hydrolysis of the hexafluorosilicate anion, generating hydrofluoric acid (HF). HF reacts violently with the silicon dioxide (SiO₂) in standard glass vials to form volatile SiF₄ gas and water, which propagates a continuous etching and contamination cycle [2, 5].

Step 3: Single-Use Aliquoting Weigh the FeSiF6·6H2O into single-use aliquots (e.g., 100 mg to 500 mg per vial) using an anti-static analytical balance inside the glove box. Seal the PTFE vials tightly with threaded caps.

Step 4: Secondary Containment and Desiccation Place the sealed PTFE vials inside a secondary high-density polyethylene (HDPE) container. Fill the void space of the HDPE container with an indicating desiccant (e.g., anhydrous calcium sulfate).

Step 5: Temperature-Controlled Storage Transfer the secondary container to a dedicated chemical refrigerator maintained at 2–8°C.

Step 6: The Validation Check (Self-Validating System) Before using an aliquot in a critical experiment, you must validate its integrity. Dissolve a 5 mg test sample from the aliquot in 5 mL of thoroughly deoxygenated, deionized water under argon.

  • Pass: A clear, pale green solution confirms the preservation of Fe(II) and the absence of insoluble silica.

  • Fail: A yellow/brown tint indicates Fe(III) oxidation [1]. Turbidity indicates the presence of insoluble iron oxides or silica precipitates from container degradation. Discard the aliquot.

IV. Troubleshooting Guide

Issue: My ferrous hexafluorosilicate hexahydrate has changed from pale green to a yellowish-brown crust. Can I still use it? Diagnosis & Action: No. The color change is a definitive visual indicator of Fe(II) oxidation to Fe(III) [1, 4]. The oxidation of the iron center fundamentally alters its coordination chemistry, redox potential, and catalytic activity. Using this degraded batch will introduce massive experimental artifacts. Discard it according to your institution's hazardous waste protocols.

Issue: I stored the compound in a standard borosilicate glass desiccator, and the glass interior has become cloudy and etched. Diagnosis & Action: The hexafluorosilicate anion (SiF₆²⁻) is highly reactive when exposed to trace moisture. It hydrolyzes to release highly corrosive hydrofluoric acid (HF) and silicon tetrafluoride (SiF₄) gas [2, 3]. HF reacts strongly with the silicon dioxide in glass, forming volatile SiF₄ and water, which further accelerates the etching process [5]. You must immediately transfer intact containers to a plastic (HDPE/PTFE) desiccator.

Issue: The powder has clumped together and appears wet, even though the container was closed. Diagnosis & Action: Ferrous hexafluorosilicate hexahydrate is hygroscopic. If the container seal was compromised or if it was opened on an open lab bench, the compound absorbed atmospheric moisture (deliquescence). This moisture causes clumping and acts as a solvent that accelerates both the hydrolysis of the fluorosilicate anion and the oxidation of the iron center [1]. The batch is compromised.

V. Frequently Asked Questions (FAQs)

Q: Can I dry the hexahydrate under a high vacuum to remove absorbed moisture? A: This is highly discouraged. Applying a high vacuum or excessive heat to a hexahydrate can inadvertently strip the essential water of crystallization, leading to the structural collapse of the crystal lattice. Furthermore, excessive thermal or vacuum stress can induce the premature decomposition of the hexafluorosilicate complex into toxic SiF₄ gas and metal fluorides [3].

Q: Why is handling this compound on an open bench strictly prohibited? A: Beyond the rapid degradation of the chemical itself, there is a severe safety risk. Ambient humidity causes the release of HF gas [2]. Inhalation of HF or SiF₄ can cause severe pulmonary irritation, and contact with the resulting hydrofluoric acid causes deep tissue burns that may not be immediately painful but are highly destructive [2, 5]. All manipulations must occur in a glove box or under a Schlenk line.

VI. References

  • National Institutes of Health. "Ferritin Exhibits Michaelis-Menten Behavior with Oxygen but not with Iron During Iron Oxidation and Core Mineralization." PMC. Available at:[Link]

  • Rust-Oleum. "Etching Cream Technical Data." Rust-Oleum. Available at:[Link]

Troubleshooting

resolving impurities in iron hexafluorosilicate hexahydrate precipitation

Technical Support Center: Resolving Impurities in Iron Hexafluorosilicate Hexahydrate (FeSiF₆·6H₂O) Precipitation Overview & Mechanistic Principles Ferrous fluorosilicate hexahydrate (FeSiF₆·6H₂O) is a critical high-spin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Impurities in Iron Hexafluorosilicate Hexahydrate (FeSiF₆·6H₂O) Precipitation

Overview & Mechanistic Principles

Ferrous fluorosilicate hexahydrate (FeSiF₆·6H₂O) is a critical high-spin iron(II) complex utilized in luminescent nanopowder synthesis, magnetic resonance studies, and as a precursor for advanced battery cathodes[1][2]. Achieving strict phase purity is notoriously difficult due to the complex equilibrium of fluorosilicic acid (H₂SiF₆) and the extreme oxidative susceptibility of Fe(II). This guide provides mechanistic troubleshooting and self-validating protocols to eliminate common impurities such as silica (SiO₂), iron(III) oxyfluorides, and trace metal complexes.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is a gelatinous white precipitate forming alongside my pale green FeSiF₆·6H₂O crystals? A1: Silica (SiO₂) Co-precipitation via Acid Hydrolysis. The Causality: Fluorosilicic acid exists in a delicate equilibrium with hydrofluoric acid (HF) and silicon tetrafluoride (SiF₄). At elevated temperatures (typically >40°C) or localized high pH, the hexafluorosilicate ion hydrolyzes rapidly, depositing amorphous silica[3]. The Solution: Strictly control the reaction thermodynamics. Maintain the dissolution temperature below 40°C. If utilizing an electrochemical synthesis route (e.g., anodization of FeSi₂/Si substrates), maintain the electrolyte bath at 20°C using a temperature-controlled PTFE cell[1].

Q2: My crystals exhibit a yellowish-brown tint instead of the characteristic pale green. What is the structural defect? A2: Iron(III) Oxidation and Oxyfluoride Formation. The Causality: Fe(II) is highly susceptible to aerial oxidation in aqueous media. When oxidized to Fe(III), it precipitates as iron(III) oxide-hydroxides or forms mixed-valence iron oxyfluorides (e.g., FeOF)[2]. This breaks the rhombohedral R-3m symmetry of the desired hexahydrate crystal lattice[4]. The Solution: The entire workflow must be anaerobic. Sparge all aqueous solvents with high-purity Nitrogen (N₂) or Argon (Ar) for 30 minutes prior to use. Introduce a sacrificial reducing agent, such as a slight stoichiometric excess of elemental iron powder, to the mother liquor. This continuously reduces any rogue Fe(III) back to Fe(II) prior to the crystallization step.

Q3: I am using metallurgical-grade precursors. How do I prevent trace metals (Al, Mg) from contaminating the final lattice? A3: Formation of Insoluble Fluorometallates. The Causality: Metallurgical substrates frequently contain aluminum and magnesium[5]. In fluoride-rich environments, these cations readily form insoluble complex fluorosilicates or ralstonite-type structures (e.g., NH₄MgAlF₆·H₂O)[6]. The Solution: Implement a temperature-dependent fractional crystallization. FeSiF₆·6H₂O is highly soluble in warm water, but its solubility drops exponentially near 4°C. Perform a hot filtration (at 30°C) through a 0.22 µm PTFE membrane to reject insoluble Al/Mg fluorides and silica, followed by aggressive cooling of the filtrate to selectively crash out the FeSiF₆·6H₂O.

Part 2: Self-Validating Experimental Protocol

Standard Operating Procedure: Anaerobic Synthesis & Purification of FeSiF₆·6H₂O

This protocol is designed as a self-validating system: visual and physical checkpoints at each stage confirm the mechanistic integrity of the reaction.

  • Step 1: Anaerobic Solvent Preparation Sparge 100 mL of deionized water (18.2 MΩ·cm) with N₂ for 30 minutes. Validation Checkpoint: A dissolved oxygen meter should read <0.5 ppm.

  • Step 2: Controlled Dissolution In a PTFE-lined reactor under continuous N₂ flow, add 10 g of high-purity iron powder (stoichiometric excess). Slowly add 50 mL of 35% H₂SiF₆ dropwise. Maintain the reaction temperature at 30°C using a water bath. Validation Checkpoint: Effervescence (H₂ gas evolution) confirms active reduction; the solution must remain pale green. Any yellowing indicates a breached inert atmosphere.

  • Step 3: Hot Filtration (Impurity Rejection) Once H₂ evolution ceases, filter the crude liquor at 30°C through a 0.22 µm PTFE syringe filter into a pre-chilled, N₂-purged flask. Validation Checkpoint: The retentate will capture unreacted Fe, precipitated SiO₂, and insoluble metal fluorides. The resulting filtrate must be optically clear.

  • Step 4: Fractional Crystallization Transfer the sealed flask to a 4°C environment for 12 to 24 hours. Validation Checkpoint: Formation of distinct pale green, rhombohedral crystals elongated along the [111] axis[4].

  • Step 5: Washing and Desiccation Decant the supernatant. Wash the crystals twice with 10 mL of ice-cold, N₂-sparged ethanol to remove residual HF and unreacted acid[5]. Dry under vacuum (10⁻² Torr) at room temperature in the dark. Validation Checkpoint: Crystals should be free-flowing and exhibit no surface browning upon drying.

Part 3: Quantitative Impurity Profiling

Impurity TypeChemical FormulaPrimary SourceVisual/Analytical IndicatorResolution Strategy
Silica SiO₂ (amorphous)H₂SiF₆ hydrolysis at T > 40°CGelatinous white precipitateMaintain T < 40°C; 0.22 µm Hot filtration[3]
Iron(III) Oxides Fe₂O₃ / FeO(OH)Aerial oxidation of Fe(II)Yellow/brown discolorationN₂ sparging; Excess Fe powder[2]
Mixed Fluorides FeF₂ / FeF₃Intermediate phase formationOpaque crystalline inclusionsSolvothermal control; Cold ethanol wash[2]
Trace Metals AlF₃ / MgSiF₆Metallurgical precursorsReduced photoluminescenceFractional crystallization[5][6]

Part 4: Process Visualization

G Fe Iron Source (Fe Powder / FeSi2) Reaction Anaerobic Dissolution (T < 40°C, N2 Atm) Fe->Reaction Acid Fluorosilicic Acid (H2SiF6) Acid->Reaction Filtration Hot Filtration (0.22 µm PTFE) Reaction->Filtration Crude Liquor Reject1 Solid Impurities (SiO2, Fe2O3, AlF3) Filtration->Reject1 Retentate Crystallization Fractional Crystallization (Cool to 4°C, 12h) Filtration->Crystallization Pale Green Filtrate Washing Solvent Washing (Cold Ethanol) Crystallization->Washing Raw Crystals Reject2 Soluble Impurities (Trace metal ions) Washing->Reject2 Supernatant Drying Vacuum Desiccation (Room Temp) Washing->Drying Purified Crystals Product Pure FeSiF6·6H2O (Pale Green Crystals) Drying->Product

Workflow for the precipitation and purification of phase-pure FeSiF₆·6H₂O.

References

  • Title : Electrochemical Synthesis of Luminescent Ferrous Fluorosilicate Hexahydrate Nanopowders | Source : RSC Advances (2016) | URL : 1

  • Title : Bond distances and thermal motion in ferrous fluosilicate hexahydrate: a neutron diffraction study | Source : Acta Crystallographica (1962) | URL : 4

  • Title : Electrochemical synthesis of luminescent ferrous fluorosilicate hexahydrate (FeSiF₆·6H₂O) nano-powders | Source : RSC Publishing | URL :5

  • Title : Chemistry and bioavailability aspects of fluoride in drinking water | Source : American Fluoridation Society | URL :3

  • Title : Process of removing cationic impurities from wet process phosphoric acid | Source : European Patent Office | URL : 6

  • Title : New Amorphous Iron-Based Oxyfluorides as Cathode Materials for High-Capacity Lithium-Ion Batteries | Source : The Journal of Physical Chemistry C | URL :2

Sources

Optimization

Technical Support Center: Handling &amp; Stabilizing Ferrous Fluorosilicate (FeSiF₆) in Open Air

Welcome to the Technical Support Center. As drug development professionals and materials scientists, handling highly hygroscopic and moisture-sensitive ferrous compounds in open air presents a dual challenge: the rapid d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and materials scientists, handling highly hygroscopic and moisture-sensitive ferrous compounds in open air presents a dual challenge: the rapid deliquescence of the salt and the subsequent cascade of hydrolysis and oxidation reactions.

This guide abandons generic advice in favor of field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols designed to stabilize Ferrous Fluorosilicate (FeSiF₆) during open-air manipulation.

Part 1: Mechanistic FAQs (Understanding the Causality)

Q: Why does ferrous fluorosilicate degrade so rapidly when exposed to open air? A: The degradation of FeSiF₆ is a synergistic, multi-step process driven by atmospheric moisture and oxygen. The primary driver is its extreme hygroscopicity. When exposed to ambient humidity, the surface of the powder undergoes "monolayer adsorption," forming hydrogen bonds with water molecules. As moisture accumulates, it dissolves the compound into a localized deliquescent state[1]. This localized aqueous micro-layer acts as a highly reactive medium:

  • Anion Hydrolysis: The fluorosilicate anion (SiF₆²⁻) hydrolyzes in water to yield silica (SiO₂) and hydrofluoric acid (HF)[2].

  • Cation Oxidation: Moisture increases the localized solubility of atmospheric oxygen, accelerating the oxidation of Fe²⁺ to Fe³⁺[1].

Q: How does pH influence the stability of the fluorosilicate anion during handling? A: The hydrolysis of SiF₆²⁻ is strictly pH-dependent. Research indicates that when the localized pH is maintained below 3.5, the hydrolysis reaction is stabilized. However, as the pH approaches 4, the hydrolysis rate becomes significant, and at an alkaline pH (8–8.5), the anion completely hydrolyzes into silica gel and fluoride ions[3]. Therefore, maintaining a slightly acidic micro-environment is critical when formulating or handling FeSiF₆ in semi-aqueous states.

Part 2: Visualizing the Degradation Pathway

G FeSiF6 Ferrous Fluorosilicate (FeSiF6) Moisture Atmospheric Moisture (H2O) FeSiF6->Moisture Absorbs Oxygen Atmospheric Oxygen (O2) FeSiF6->Oxygen Exposed Deliquescence Localized Deliquescence (Aqueous Micro-layer) Moisture->Deliquescence Oxidation Cation Oxidation (Fe2+ -> Fe3+) Oxygen->Oxidation Hydrolysis Anion Hydrolysis (SiF6 2- + 2H2O) Deliquescence->Hydrolysis Deliquescence->Oxidation Catalyzes Silica Silica Gel (SiO2) Hydrolysis->Silica HF Hydrofluoric Acid (HF) Hydrolysis->HF Fe3 Ferric Oxides/Hydroxides Oxidation->Fe3

Fig 1: Mechanistic pathway of FeSiF6 hygroscopic degradation and oxidation in open air.

Part 3: Troubleshooting Guide

Issue 1: Rapid Deliquescence and Caking During Benchtop Weighing
  • Symptom: The powder transitions from a free-flowing crystalline state to a sticky, caked mass within minutes of opening the container.

  • Root Cause: The ambient relative humidity (RH) exceeds the Critical Relative Humidity (CRH) of the compound, triggering multilayer water adsorption.

  • Solution: If an inert glove box is unavailable[4], utilize a localized heavy-gas blanket (e.g., Argon) over the weighing boat. Argon is denser than air and temporarily displaces moisture-laden ambient air. Always store the bulk material with a 45%/50% RH dual-point humidity indicator card to visually monitor moisture ingress[1].

Issue 2: Spontaneous Color Change (Pale Green to Yellow/Brown)
  • Symptom: The compound exhibits a yellow or rust-brown discoloration.

  • Root Cause: Oxidation of Fe²⁺ to Fe³⁺. This is heavily catalyzed by the moisture absorbed during open-air exposure, which facilitates the formation of [Fe(H₂O)₆]²⁺ intermediates that are highly susceptible to oxidation[1].

  • Solution: Implement excipient-assisted stabilization. Co-milling the FeSiF₆ with a hydrophobic or film-forming excipient immediately after synthesis can create a protective matrix that severely retards water uptake[5].

Issue 3: Equipment Corrosion and Etching
  • Symptom: Glassware becomes frosted or stainless steel spatulas show pitting.

  • Root Cause: Hydrofluoric acid (HF) off-gassing. The hydrolysis of the SiF₆²⁻ anion releases F⁻ ions, which form HF in the acidic micro-environment created by the hydrated ferrous ions[2].

  • Solution: Avoid using standard borosilicate glassware for prolonged open-air storage. Use PTFE (Teflon) or HDPE containers and spatulas.

Part 4: Quantitative Data & Thresholds

Table 1: pH-Dependent Hydrolysis of Fluorosilicate (SiF₆²⁻)

Localized pH Range Hydrolysis State Primary Byproducts Operational Intervention
< 3.5 Stabilized / Negligible None Ideal state for aqueous processing[3].
4.0 – 4.5 Significant Rate SiO₂, F⁻, H⁺ Buffer addition required to prevent HF formation.

Table 2: Environmental Triggers for FeSiF₆ Degradation

Trigger Critical Threshold Observable Indicator Causality
Relative Humidity (RH) > 40% Caking, loss of flowability Exceeds Critical Relative Humidity (CRH), causing multilayer adsorption[1].
Temperature > 25°C Rapid browning Increased kinetic energy accelerates Fe²⁺ oxidation and moisture uptake[1].

| Light Exposure | Prolonged UV | Surface discoloration | Photo-oxidation of the organic/inorganic matrix[4]. |

Part 5: Self-Validating Experimental Protocols

To minimize degradation when handling FeSiF₆ outside of an inert glove box, employ the following self-validating protocols. A self-validating protocol contains built-in checkpoints to ensure the physical integrity of the sample has not been compromised during the procedure.

Protocol A: Localized Argon Blanketing for Open-Air Weighing

Objective: Create a temporary, moisture-free microclimate on the benchtop to allow for accurate weighing without deliquescence.

  • Preparation: Place a PTFE weighing boat on the analytical balance. Position an inverted funnel connected to a low-flow Argon gas line directly over the balance pan.

  • Validation Step 1: Turn on the Argon flow (0.5 L/min). Hold a humidity indicator card under the funnel for 60 seconds. Validation Check: The card must read <30% RH before proceeding.

  • Transfer: Remove the FeSiF₆ from its vacuum-sealed primary container. Rapidly transfer the required mass to the PTFE boat under the continuous Argon blanket.

  • Validation Step 2: Observe the powder. Validation Check: The powder must remain free-flowing and pale green. Any immediate clumping indicates the Argon flow is insufficient to displace ambient moisture.

  • Sealing: Immediately transfer the weighed powder into a pre-dried, amber PTFE vial and flush the headspace with Argon before capping tightly.

Protocol B: Excipient-Matrix Encapsulation (Moisture Shielding)

Objective: Formulate FeSiF₆ with a protective polymer to shield it from atmospheric moisture during downstream processing[5].

  • Dehydration: Pre-dry Polyvinylpyrrolidone (PVP) in a vacuum oven at 60°C for 4 hours to remove residual moisture.

  • Dry Blending: In a low-humidity environment (RH < 35%), combine FeSiF₆ and PVP in a 1:5 ratio.

  • Milling: Co-mill the mixture using a planetary ball mill (zirconia jars) for 15 minutes. The mechanical energy forces the hydrophobic domains of the polymer to coat the hygroscopic FeSiF₆ particles.

  • Validation Step: Expose a 1g sample of the milled matrix to open air (50% RH) for 2 hours alongside 1g of pure FeSiF₆. Validation Check: The pure FeSiF₆ will cake and discolor, while the PVP-encapsulated matrix should retain its flowability and original color, validating the protective barrier.

Part 6: Workflow Visualization

G Prep 1. Desiccant Storage Gas 2. Argon Blanketing Prep->Gas Open Weigh 3. Rapid Weighing Gas->Weigh < 60s Cap 4. Polymer Encapsulation Weigh->Cap Shield Store 5. Vacuum Sealing Cap->Store Secure

Fig 2: Step-by-step workflow for handling and stabilizing FeSiF6 in open-air environments.

References

  • Title: SODIUM SILICOFLOURIDE - Ataman Kimya Source: atamanchemicals.com URL:

  • Title: Ammonium fluorosilicate - Grokipedia Source: grokipedia.com URL: 2

  • Title: Sodium fluorosilicate supplier Manufacturer in Chennai india - Ennore India Chemicals Source: ennoreindiachemicals.com URL: 3

  • Title: Study on the Hygroscopicity of Ferrous Gluconate - Ruipu Biological Source: ruipugroup.com URL: 1

  • Title: Air Sensitive Compounds | Ossila Source: ossila.com URL: 4

  • Title: Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Source: researchgate.net URL: 5

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Iron(II) Catalysts: Ferrous Hexafluorosilicate Hexahydrate vs. Ferrous Sulfate in Advanced Oxidation and MOF Synthesis

The choice of iron(II) precursor is a foundational parameter in catalytic system design. While the active site in many iron-catalyzed reactions relies on the Fe(II)/Fe(III) redox couple, the associated counterion dictate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The choice of iron(II) precursor is a foundational parameter in catalytic system design. While the active site in many iron-catalyzed reactions relies on the Fe(II)/Fe(III) redox couple, the associated counterion dictates the solubility, coordination geometry, and ultimate mechanistic pathway of the catalytic cycle.

This guide provides an objective, data-driven comparison between Ferrous Sulfate ( ) , the ubiquitous standard for homogeneous Fenton chemistry[1], and Ferrous Hexafluorosilicate Hexahydrate ( ) , a highly specialized precursor driving innovations in Metal-Organic Framework (MOF) catalysis and luminescent nanomaterials[2],[3].

Mechanistic Causality: The Role of the Counterion

Ferrous Sulfate ( ): The Homogeneous Radical Generator

In aqueous systems, the sulfate anion ( ) acts as a weakly coordinating spectator ion, allowing for rapid dissociation. In classic Fenton Advanced Oxidation Processes (AOPs), unchelated reacts with hydrogen peroxide ( ) to generate highly reactive hydroxyl radicals ( )[4]. The causality of this system relies heavily on pH: the reaction is optimal at highly acidic conditions (pH 2.5–3.0)[5]. At higher pH values, ferrous ions become unstable and rapidly oxidize to form inactive ferric hydroxo complexes, which ultimately precipitate out of solution as inactive ferric sludge[5].

Ferrous Hexafluorosilicate Hexahydrate ( ): The Structural Pillar

The hexafluorosilicate anion ( ) fundamentally alters the application landscape. Because it is a highly symmetric, weakly coordinating octahedral anion, organic linkers (such as pyrazine) can easily outcompete it for equatorial coordination sites on the Fe(II) center during solvothermal synthesis[3]. Instead of remaining a mere spectator in solution, the anion acts as a rigid structural pillar, bridging 2D Fe-pyrazine square grids into 3D primitive cubic (pcu) networks to form SIFSIX MOFs[3]. These flexible frameworks are highly effective for heterogeneous catalysis and selective gas adsorption[3]. Furthermore, is uniquely suited for the electrochemical synthesis of luminescent nanopowders, where silicon-associated defect states generate intense photoluminescence[2].

G Fe Iron(II) Precursor (Fe2+) FeSO4 Ferrous Sulfate (SO4 2- Spectator) Fe->FeSO4 FeSiF6 Ferrous Hexafluorosilicate (SiF6 2- Pillar) Fe->FeSiF6 Fenton Homogeneous Fenton AOP (pH 2.5 - 3.0) FeSO4->Fenton H2O2 MOF SIFSIX MOF Assembly (Pillared Square Grids) FeSiF6->MOF Pyrazine / Heat Radical Hydroxyl Radicals (•OH) Contaminant Degradation Fenton->Radical HetCat Heterogeneous Catalysis & Selective Gas Adsorption MOF->HetCat

Caption: Mechanistic divergence of Fe(II) precursors in catalysis and framework assembly.

Experimental Workflows & Self-Validating Protocols

Protocol A: Homogeneous Fenton Degradation using Ferrous Sulfate

Causality: provides immediate access to unchelated ions required for the rapid activation of into hydroxyl radicals[4].

  • Acidification: Adjust the target aqueous solution (e.g., containing trichloroethylene or azo dyes) to pH 3.0 using [5],[6].

    • Validation Checkpoint: Verify pH remains < 3.5; higher pH induces premature ferric sludge precipitation, quenching the catalytic cycle[5].

  • Catalyst Addition: Add to achieve the desired concentration. Stir vigorously to ensure complete dissolution.

  • Radical Initiation: Inject dropwise to initiate the Fenton reaction.

    • Validation Checkpoint: A rapid color change or degradation of the target dye indicates the successful generation of radicals[5].

  • Quenching: After the desired reaction time, raise the pH to >9.0 using NaOH to precipitate iron as and halt the reaction[5].

Protocol B: Solvothermal Synthesis of SIFSIX-3-Fe MOF using Ferrous Hexafluorosilicate

Causality: is strictly required here; substituting with fails to form the pillared pcu topology because lacks the linear bridging geometry and specific electrostatics of [3].

  • Solvation: Dissolve 1.0 mmol of and 2.0 mmol of pyrazine in 20 mL of anhydrous methanol[3].

  • Solvothermal Assembly: Transfer the mixture to a Teflon-lined stainless steel autoclave. Heat at 85 °C for 3 days[3].

    • Validation Checkpoint: The controlled, prolonged heating allows the weakly coordinating to dynamically insert as pillars between the Fe-pyrazine grids.

  • Isolation: Cool to room temperature. Filter the resulting dark yellow powder and wash thoroughly with methanol[3].

  • Crystallization: Allow the yellow filtrate to slowly evaporate at room temperature for 1 day to yield high-purity SIFSIX-3-Fe crystals suitable for catalytic and sorption assays[3].

Workflow Step1 1. Solvation FeSiF6·6H2O + Pyrazine in Methanol Step2 2. Solvothermal Reaction 85°C for 3 Days Step1->Step2 Step3 3. Filtration Isolate Dark Yellow Powder Step2->Step3 Step4 4. Crystallization Slow Evaporation of Filtrate Step3->Step4 Step5 5. SIFSIX-3-Fe Catalytic MOF Crystals Step4->Step5

Caption: Step-by-step solvothermal synthesis workflow for SIFSIX-3-Fe MOF catalysts.

Quantitative Data Comparison

The following table summarizes the operational parameters and performance metrics of both iron(II) precursors based on their primary catalytic applications.

Property / ParameterFerrous Sulfate ( )Ferrous Hexafluorosilicate ( )
Primary Application Homogeneous Fenton AOPs / Wastewater TreatmentHeterogeneous MOF Catalysis (SIFSIX) & Gas Separation
Counterion Role Spectator / Weakly coordinatingStructural Pillar (Bridging Ligand)
Optimal pH Range 2.5 - 3.0 (Strictly acidic)N/A (Typically non-aqueous / solvothermal)
Active Catalytic Species Unchelated in solution nodes stabilized in a rigid porous framework
Major Limitation Ferric sludge precipitation at neutral pHMoisture sensitivity of the MOF framework
Typical Yield / Efficacy >90% degradation of organics within 30 minHigh affinity gas sorption (e.g., 30 cm³/g Xe at 0.1 bar)

References

  • Effect of ring rotation upon gas adsorption in SIFSIX-3-M (M = Fe, Ni) pillared square grid networks. Chemical Science (RSC Publishing).3

  • Heterogeneous Fenton Catalyst for the Efficient Removal of Azo Dyes in Water. American Journal of Analytical Chemistry (Scirp.org).5

  • An Eco-friendly Iron Cathode Electro-Fenton System Coupled With a pH-Regulation Electrolysis Cell for p-nitrophenol Degradation. Frontiers.1

  • Fenton-like Chemistry in Water: Oxidation Catalysis by Fe(III) and H2O2. ACS Publications.4

  • Chelate-Modified Fenton Reaction for the Degradation of Trichloroethylene in Aqueous and Two-Phase Systems. PMC.6

  • CAS 12021-70-4 Ferrous hexafluorosilicate, hexahydrate. Alfa Chemistry.2

Sources

Comparative

The Structural Challenge: Causality Behind the Methodological Choice

Title: Validation of FeSiF6·6H2O Crystal Structure: A Comparative Guide to Neutron vs. X-Ray Diffraction Executive Summary Iron(II) hexafluorosilicate hexahydrate (FeSiF6·6H2O) serves as a critical model compound for stu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of FeSiF6·6H2O Crystal Structure: A Comparative Guide to Neutron vs. X-Ray Diffraction

Executive Summary Iron(II) hexafluorosilicate hexahydrate (FeSiF6·6H2O) serves as a critical model compound for studying low-dimensional magnetism, spin-phonon coupling, and structural phase transitions[1]. However, accurately resolving its crystal structure presents a significant analytical challenge: the complex network of O-H···F hydrogen bonds that dictate its physical properties is nearly invisible to standard X-ray diffraction (XRD). This guide objectively compares the performance of XRD against single-crystal Neutron Diffraction (ND), providing a comprehensive workflow and experimental data demonstrating why ND remains the gold standard for validating the structural integrity of hydrogen-bonded coordination complexes and hydrates[2].

FeSiF6·6H2O crystallizes in a rhombohedrally distorted CsCl-type ionic packing structure[2]. At room temperature, it belongs to the R3ˉm space group, consisting of [Fe(H2O)6]²⁺ and[SiF6]²⁻ octahedral complexes[2][3].

  • The XRD Limitation (Heavy Atom Bias): X-rays scatter off electron clouds. In FeSiF6·6H2O, the heavy Iron (Fe, 26 e− ) and Silicon (Si, 14 e− ) atoms dominate the scattering cross-section. Hydrogen, with only a single electron, contributes negligibly to the diffraction pattern. Consequently, XRD fails to accurately position the protons, leading to high uncertainty in the O-H···F hydrogen bond lengths and dynamic disorder modeling.

  • The Neutron Advantage: Neutrons scatter off atomic nuclei via strong nuclear forces. The coherent scattering length of Hydrogen (-3.74 fm) and Deuterium (6.67 fm) is on the same order of magnitude as Iron (9.45 fm) and Silicon (4.15 fm). This allows ND to pinpoint hydrogen atoms with high precision and accurately model the thermal motions (rigid body translations and oscillations) of the octahedra[2].

G Start FeSiF6·6H2O Crystal XRD X-Ray Diffraction (XRD) Heavy Atom Bias (Fe, Si) Start->XRD ND Neutron Diffraction (ND) Nuclear Scattering Start->ND XRD_Result Poor H-Atom Resolution Uncertain O-H...F Bonds XRD->XRD_Result ND_Result Precise H-Atom Location Accurate Thermal Parameters ND->ND_Result Validation Structural Validation Space Group: R-3m (298K) XRD_Result->Validation ND_Result->Validation

Logical comparison of XRD vs. ND for FeSiF6·6H2O structural validation.

Methodological Comparison: ND vs. XRD

The following table summarizes the objective performance metrics of both techniques when applied to transition metal hexahydrates like FeSiF6·6H2O.

ParameterX-Ray Diffraction (XRD)Neutron Diffraction (ND)
Scattering Mechanism Electron cloud interactionNuclear strong force interaction
H-Atom Visibility Very Low (Masked by Fe/Si)High (Comparable scattering length to Fe)
Thermal Motion Analysis Confounded by electron density deformationHighly accurate (True nuclear positions)
Sample Size Requirement Small (0.1 - 0.2 mm)Large (1 - 3 mm³)
Phase Transition Detection Broad structural changesPrecise orientational ordering mapping

Experimental Protocol: Neutron Diffraction Workflow

To ensure a self-validating system, the following protocol details the causality behind each step of the neutron diffraction workflow for FeSiF6·6H2O.

Step 1: Crystal Growth and Isotopic Preparation

  • Action: Grow macroscopic single crystals of FeSiF6·6H2O via slow spontaneous crystallization from an aqueous solution[3].

  • Causality: ND requires significantly larger crystal volumes (~1-3 mm³) than XRD due to the lower flux of neutron sources. Pale green rhombohedral crystals elongated along the [111] axis are selected for high optical quality[2]. Isotopic substitution (growing in D₂O to form FeSiF6·6D2O) is often performed to eliminate the large incoherent scattering background of ¹H, though high-quality data can still be extracted from the standard hydrate with rigorous background subtraction[4].

Step 2: Cryogenic Mounting and Alignment

  • Action: Mount the crystal in a thin-walled Vanadium sample holder and place it within a closed-cycle helium cryostat.

  • Causality: Vanadium is utilized because it has a near-zero coherent neutron scattering length, rendering the holder "invisible" to the neutron beam. Precise temperature control is critical, as FeSiF6·6H2O undergoes a structural phase transition near 240 K from the R3ˉm to a monoclinic P21​/c space group[4][5].

Step 3: Data Collection

  • Action: Expose the crystal to a monochromatic neutron beam (e.g., λ≈1.05 Å) and collect Bragg reflections across a full sphere.

  • Causality: A full sphere of reflection data ensures high redundancy. This redundancy acts as an internal validation check, allowing for the precise calculation of structure factors ( Fobs​ ) and the identification of static disorder—specifically the rotation of the [SiF6]²⁻ and[Fe(H2O)6]²⁺ ions about the three-fold axis[2].

Step 4: Least-Squares Refinement

  • Action: Refine the structure using a general least-squares program, modeling thermal motions as rigid body translations and oscillations[2].

  • Causality: Because neutrons locate the exact nuclear coordinates, the root-mean-square (RMS) amplitudes of oscillation (e.g., 2.5° for [Fe(H2O)6]²⁺ and 5.6° for [SiF6]²⁻) can be decoupled from static positional disorder, a feat impossible with XRD[2].

Workflow A 1. Crystal Growth (Aqueous Evaporation) B 2. Isotopic Substitution (Optional D2O Exchange) A->B C 3. Cryogenic Mounting (Vanadium Holder) B->C D 4. Neutron Scattering (Time-of-Flight / Monochromatic) C->D E 5. Least-Squares Refinement (Rigid Body Translation) D->E

Neutron diffraction workflow for FeSiF6·6H2O structural validation.

Data & Results: Structural Validation

The superiority of ND is quantitatively demonstrated in the resolution of the hydrogen-bonding network. In the R3ˉm phase, ND confirms that each hydrogen atom participates in exactly one O-H···F hydrogen bond, and each fluorine atom is involved in two such bonds[2].

Table 2: Comparative Bond Distances in FeSiF6·6H2O (298 K)

Structural FeatureXRD EstimationNeutron Diffraction (Refined)Significance
Fe - O Distance ~2.15 Å2.146 ÅDefines the [Fe(H2O)6]²⁺ octahedral stretching along the 3-fold axis[2].
Si - F Distance ~1.71 Å1.706 ÅConfirms the geometric regularity of the [SiF6]²⁻ octahedron[2].
O - F Distance 2.7 - 2.8 Å2.72 ÅEstablishes the exact length of the intermolecular hydrogen bond[2].
O - H···F Angle Highly Uncertain168°Proves the strong directional nature of the hydrogen bonding network[2].

Furthermore, ND has been instrumental in validating the low-temperature behavior of this compound. Below 240 K, ND reveals that the mutual orientation of the anion and cation octahedra changes, breaking the R3ˉm symmetry and forming a periodic antiphase built on an ordered monoclinic cell ( P21​/c )[4][5]. This phase transition directly correlates with changes in the crystal field at the Fe²⁺ centers, explaining the anomalies observed in spin-lattice relaxation and Raman scattering experiments[3][5].

Conclusion

For drug development professionals characterizing active pharmaceutical ingredient (API) hydrates, or materials scientists working with complex metal-organic frameworks, relying solely on X-ray diffraction can lead to incomplete structural models. As demonstrated by the validation of the FeSiF6·6H2O model system, Neutron Diffraction provides the definitive causality behind thermal motions and phase transitions by accurately mapping the proton network. While XRD is sufficient for heavy-atom frameworks, ND remains the mandatory standard for absolute structural truth in hydrogen-rich coordination complexes.

References

  • Title: Bond distances and thermal motion in ferrous fluosilicate hexahydrate: a neutron diffraction study | Source: iucr.
  • Title: Raman scattering by low-energy electronic excitations of Fe2 + ion in ferrous fluosilicate | Source: aip.
  • Title: FeSiF6[H2O]6 | Source: researchgate.
  • Title: Proton and Fluorine-Spin-Lattice Relaxation in Polycrystalline FeSiF6 • 6 H aO | Source: researchgate.
  • Title: Spin–phonon couplings in transition metal complexes with slow magnetic relaxation | Source: nih.

Sources

Validation

A Comparative Guide to Mössbauer Isomer Shifts: Ferrous Hexafluorosilicate vs. Ferrous Chloride

Introduction Mössbauer spectroscopy is a premier analytical technique for elucidating the local electronic environment, oxidation state, and spin state of iron in complex chemical matrices. For researchers, materials sci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Mössbauer spectroscopy is a premier analytical technique for elucidating the local electronic environment, oxidation state, and spin state of iron in complex chemical matrices. For researchers, materials scientists, and drug development professionals investigating iron-containing metalloproteins or active pharmaceutical ingredients (APIs), understanding how ligand environment influences Mössbauer parameters is critical.

This guide objectively compares the 57Fe Mössbauer isomer shifts ( δ ) of two prototypical high-spin iron(II) complexes: ferrous hexafluorosilicate ( FeSiF6​⋅6H2​O ) and ferrous chloride ( FeCl2​ / FeCl2​⋅4H2​O ). By analyzing these two extremes—a highly ionic hexaaqua complex versus a more covalent chloride-coordinated system—we establish a self-validating framework for interpreting ligand covalency.

Mechanistic Causality: The Physics of the Isomer Shift

To interpret Mössbauer data accurately, one must understand the causality behind the isomer shift. The isomer shift arises from the electric monopole interaction between the 57Fe nucleus and the s-electron density at the nucleus, denoted as ∣ψs​(0)∣2 .

Because the nuclear radius of 57Fe shrinks upon transitioning from the excited state to the ground state ( ΔR/R<0 ), the isomer shift is inversely proportional to the s-electron density at the nucleus. Therefore, any chemical effect that increases s-electron density will decrease the observed isomer shift.

  • Ferrous Hexafluorosilicate ( FeSiF6​⋅6H2​O ) : In this crystal lattice, the Fe2+ ion is coordinated by six water molecules to form a [Fe(H2​O)6​]2+ octahedron. Water is a "hard," highly electronegative ligand that engages in predominantly ionic bonding with the iron center. Due to the lack of strong covalent donation into the iron 4s orbital, and the strong localization of the 3d electrons (which effectively shield the 3s electrons from the nucleus), the s-electron density at the nucleus is minimized. Consequently, FeSiF6​⋅6H2​O exhibits a relatively high isomer shift characteristic of purely ionic high-spin Fe2+ and is often utilized as a standard to derive fundamental nuclear parameters like the quadrupole moment of 57Fe [1].

  • Ferrous Chloride ( FeCl2​ and FeCl2​⋅4H2​O ) : Chloride is a "softer," more polarizable ligand than water. The Fe-Cl bond possesses greater covalent character. This covalency increases the s-electron density at the iron nucleus via two distinct mechanisms:

    • Direct 4s Population : Ligand-to-metal σ -donation directly populates the iron 4s orbital.

    • The Nephelauxetic Effect : The covalent sharing of electrons causes the iron 3d electron cloud to expand (delocalize) onto the ligands. This expansion reduces the shielding effect of the 3d electrons on the 3s electrons, allowing the 3s electrons to contract closer to the nucleus.

    Both effects synergistically increase ∣ψs​(0)∣2 , resulting in a lower isomer shift for ferrous chloride compared to the hexafluorosilicate.

Causality N1 Ligand Type (H2O vs Cl-) N2 Covalent Donation & Nephelauxetic Effect N1->N2 N3 3d Electron Shielding & 4s Orbital Population N2->N3 N4 s-Electron Density at Fe Nucleus N3->N4 N5 Mössbauer Isomer Shift (δ) N4->N5

Logical flow mapping ligand electronegativity to Mössbauer isomer shift variations.

Quantitative Data Comparison

The theoretical principles outlined above are perfectly mirrored in empirical measurements. The table below summarizes the Mössbauer parameters, highlighting the inverse relationship between ligand covalency and isomer shift.

CompoundCoordination SphereTemp (K)Isomer Shift, δ (mm/s)*Quadrupole Splitting, ΔEQ​ (mm/s)Bond Character
Ferrous Hexafluorosilicate ( FeSiF6​⋅6H2​O ) [Fe(H2​O)6​]2+ ~80 K~1.35~3.00Highly Ionic
Ferrous Chloride Tetrahydrate ( FeCl2​⋅4H2​O ) [FeCl2​(H2​O)4​] 298 K1.21[2]2.98[2]Intermediate Covalency
Ferrous Chloride (Anhydrous, FeCl2​ ) [FeCl6​] 298 K1.15[3]2.32[3]Higher Covalency

*Note: Isomer shifts are reported relative to α -Fe at room temperature.

Experimental Protocols: A Self-Validating Workflow

Mössbauer spectroscopy of ferrous compounds is highly susceptible to artifacts, primarily due to the rapid oxidation of Fe2+ to Fe3+ . Because high-spin Fe3+ has a drastically lower isomer shift ( ∼0.3−0.5 mm/s), even minor oxidation can skew the spectral deconvolution[3]. The following step-by-step methodology ensures a self-validating, artifact-free measurement.

Step 1: Anaerobic Sample Preparation All syntheses and sample handling must be performed in an argon-filled glovebox ( O2​<1 ppm). Ferrous chloride hydrates and ferrous hexafluorosilicate are highly prone to air oxidation.

Step 2: Absorber Optimization Grind the crystalline sample with a non-reactive, X-ray transparent matrix (e.g., boron nitride or sucrose) to achieve a homogenous powder. Calculate the mass required to achieve an effective 57Fe thickness of approximately 5 mg/cm2 . This specific thickness is critical: it is thick enough to provide an adequate signal-to-noise ratio, but thin enough to prevent "thickness broadening" (saturation effects) that distort the Lorentzian line shapes.

Step 3: Cryogenic Mounting Seal the powder mixture in a Delrin or Lucite sample holder equipped with Kapton windows. Transfer the holder to a liquid nitrogen (77 K) or liquid helium (4.2 K) cryostat. Cooling the sample is essential to increase the recoil-free fraction (the Debye-Waller factor) and to minimize the temperature-dependent second-order Doppler shift, ensuring accurate baseline comparisons.

Step 4: Data Acquisition and Calibration Acquire the spectrum in transmission mode using a constant acceleration spectrometer equipped with a 57Co source embedded in a Rhodium matrix. Simultaneously, collect a calibration spectrum using a standard α -Fe foil at room temperature. The centroid of the α -Fe spectrum defines the zero velocity ( δ=0 mm/s) reference point.

Step 5: Spectral Deconvolution Fit the raw data using a least-squares minimization algorithm. Constrain the line shapes to pure Lorentzians. A successful, self-validating fit will yield a symmetric quadrupole doublet for a pure phase, with equal areas and full-width at half-maximum (FWHM) values for both peaks.

Workflow S1 1. Anaerobic Synthesis (Prevent Fe2+ to Fe3+ oxidation) S2 2. Absorber Preparation (Grind to ~5 mg Fe/cm2) S1->S2 S3 3. Cryogenic Mounting (Load into 4.2K / 78K Cryostat) S2->S3 S4 4. Data Acquisition (57Co/Rh source, transmission mode) S3->S4 S5 5. Spectral Deconvolution (Lorentzian fitting for δ and ΔEQ) S4->S5

Step-by-step experimental workflow for acquiring self-validating Mössbauer spectra.

References

  • Title: Obtention and Characterization of Ferrous Chloride FeCl2·4H2O from Water Pickling Liquors Source: NIH / PMC URL
  • Title: Changes in Phase Composition of NaAlH4+FeCl2 Complex Hydride Exposed to Air Source: AIP Publishing URL
  • Title: Chemical Applications of Mössbauer Spectroscopy Source: Annual Reviews URL

Sources

Comparative

A Researcher's Guide to the Comparative Solubility of Ferrous Hexafluorosilicate Hexahydrate in Organic Solvents

This guide provides a robust framework for determining and understanding the solubility of ferrous hexafluorosilicate hexahydrate in a range of common organic solvents. We will delve into the theoretical principles gover...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a robust framework for determining and understanding the solubility of ferrous hexafluorosilicate hexahydrate in a range of common organic solvents. We will delve into the theoretical principles governing its dissolution, provide a detailed experimental protocol for generating comparative data, and discuss the expected outcomes based on the fundamental properties of both the solute and the solvents.

Understanding the Solute: Ferrous Hexafluorosilicate Hexahydrate

Ferrous hexafluorosilicate hexahydrate is an ionic compound consisting of a ferrous (Fe²⁺) cation, a hexafluorosilicate (SiF₆²⁻) anion, and six molecules of water of hydration.[1][2][3][4] Its chemical formula is FeSiF₆·6H₂O, and it typically appears as a light green powder.[3] The presence of coordinated water molecules is a critical factor influencing its solubility, as these can participate in hydrogen bonding.

The high solubility of ferrous hexafluorosilicate hexahydrate in water (77.0 g/100g H₂O at 25°C) is indicative of its ionic nature and the strong ion-dipole interactions it forms with polar water molecules.[1] When considering its solubility in organic solvents, we must evaluate the ability of these solvents to disrupt the crystal lattice of the salt and solvate the resulting ions.

Theoretical Framework: Predicting Solubility Trends

The principle of "like dissolves like" provides a foundational, albeit simplified, rule for predicting solubility.[5] For an ionic salt like ferrous hexafluorosilicate hexahydrate, solubility will be favored in polar solvents that can effectively solvate the Fe²⁺ and SiF₆²⁻ ions. Several key solvent properties will govern this process:

  • Polarity and Dielectric Constant: Highly polar solvents with high dielectric constants are more effective at shielding the electrostatic attraction between the cation and anion, thus promoting dissolution.

  • Hydrogen Bonding: The six water molecules of hydration in the crystal structure can form hydrogen bonds with solvents that are hydrogen bond acceptors (e.g., alcohols, dimethyl sulfoxide). This can significantly contribute to the dissolution process.[6]

  • Lewis Acid-Base Interactions: The ferrous ion can act as a Lewis acid, and solvents with Lewis basic sites (e.g., the oxygen in dimethylformamide or dimethyl sulfoxide) can coordinate with the metal center, facilitating solubility.[6]

Based on these principles, we can hypothesize the following solubility trend for ferrous hexafluorosilicate hexahydrate in a selection of common organic solvents:

Dimethyl Sulfoxide (DMSO) > Dimethylformamide (DMF) > Methanol > Ethanol > Acetone > Non-polar solvents (e.g., Hexane, Toluene)

DMSO and DMF are highly polar aprotic solvents with strong Lewis basicity, making them excellent candidates for dissolving ionic salts. Methanol and ethanol are polar protic solvents capable of hydrogen bonding, which should also facilitate solubility, though likely to a lesser extent than DMSO and DMF. Acetone, being less polar, is expected to be a poorer solvent. Non-polar solvents are unlikely to dissolve a hydrated ionic salt to any significant degree.

Experimental Protocol for Determining Comparative Solubility

To obtain reliable and comparable solubility data, a standardized experimental protocol is essential. The following method is adapted from established procedures for determining the solubility of inorganic and organic salts.[7][8][9][10][11]

Materials and Equipment
  • Ferrous hexafluorosilicate hexahydrate (FeSiF₆·6H₂O), analytical grade

  • Organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetone), anhydrous grade

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or conductivity) or another quantitative analytical technique such as Atomic Absorption Spectroscopy (AAS) for iron analysis.

Experimental Workflow

The following diagram, generated using Graphviz, illustrates the key steps in the experimental workflow for determining solubility.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess Ferrous Hexafluorosilicate Hexahydrate to a known volume of organic solvent in a vial. prep2 Seal the vial tightly. prep1->prep2 equil1 Place the vial in a constant temperature shaker (e.g., 25°C). prep2->equil1 equil2 Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. equil1->equil2 sep1 Allow the suspension to settle. equil2->sep1 sep2 Centrifuge the vial to pellet the undissolved solid. sep1->sep2 ana1 Carefully withdraw a known volume of the supernatant. sep2->ana1 ana2 Filter the supernatant through a 0.45 µm syringe filter. ana1->ana2 ana3 Dilute the filtered solution with a suitable mobile phase or solvent. ana2->ana3 ana4 Analyze the diluted solution by a validated analytical method (e.g., HPLC or AAS) to determine the concentration of the dissolved salt. ana3->ana4

Figure 1. Experimental workflow for determining the solubility of Ferrous Hexafluorosilicate Hexahydrate.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • To a series of vials, add a known mass of ferrous hexafluorosilicate hexahydrate that is in excess of its expected solubility.

    • Add a precise volume (e.g., 5.00 mL) of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

    • Agitate the mixtures for a sufficient period to reach equilibrium. Preliminary experiments should be conducted to determine the optimal equilibration time (e.g., by taking measurements at 24, 48, and 72 hours).[7][8]

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials to ensure complete sedimentation of the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette.

    • Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantitative Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical instrument.

    • Analyze the diluted sample using a validated analytical method to determine the concentration of ferrous hexafluorosilicate hexahydrate. This could involve quantifying the ferrous ion concentration by Atomic Absorption Spectroscopy (AAS) or developing an HPLC method to detect either the cation or the anion.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Express the solubility in standard units, such as grams of solute per 100 grams of solvent ( g/100 g) or moles of solute per liter of solvent (mol/L).

Presentation of Expected Data

The quantitative data obtained from the experimental protocol should be summarized in a clear and concise table for easy comparison.

Organic SolventClassificationChemical FormulaPredicted Solubility ( g/100 g solvent at 25°C)Observations
Dimethyl Sulfoxide (DMSO)Polar Aprotic(CH₃)₂SOHighestExpected to be readily soluble.
Dimethylformamide (DMF)Polar Aprotic(CH₃)₂NCHOHighExpected to be soluble.
MethanolPolar ProticCH₃OHModerateExpected to be soluble.
EthanolPolar ProticC₂H₅OHModerateExpected to be soluble, likely less than methanol.
AcetonePolar AproticCH₃COCH₃LowExpected to be sparingly soluble.
HexaneNon-polarC₆H₁₄Very LowExpected to be practically insoluble.
TolueneNon-polarC₇H₈Very LowExpected to be practically insoluble.

Discussion and Interpretation of Results

The experimental results should be analyzed in the context of the theoretical principles outlined earlier. A thorough discussion should address the following points:

  • Correlation with Solvent Properties: Relate the observed solubility values to the polarity, dielectric constant, hydrogen bonding capability, and Lewis basicity of each solvent.

  • Role of Water of Hydration: Discuss how the six water molecules in the crystal structure of ferrous hexafluorosilicate hexahydrate may have influenced its solubility in the different organic solvents.

  • Comparison with Similar Compounds: If data for similar salts like iron(II) tetrafluoroborate hexahydrate or ferric chloride hexahydrate is available, a comparison can provide further insights.[6][12][13][14][15][16][17] For instance, iron(II) tetrafluoroborate hexahydrate is known to be soluble in polar solvents.[12]

  • Implications for Practical Applications: Discuss the practical implications of the solubility data for applications such as reaction chemistry, purification, and formulation in non-aqueous systems.

By following this comprehensive guide, researchers can systematically investigate and understand the comparative solubility of ferrous hexafluorosilicate hexahydrate in organic solvents, enabling more informed decisions in their scientific endeavors.

References

  • National Center for Biotechnology Information.

  • ACS Publications.

  • Chemistry LibreTexts.

  • AAT Bioquest.

  • ChemicalBook.

  • ResearchGate.

  • PubChem.

  • Open Oregon Educational Resources.

  • Chemistry LibreTexts.

  • WebAssign.

  • American Elements.

  • RSC Publishing.

  • National Center for Biotechnology Information.

  • St. Helens School District.

  • Alfa Chemistry.

  • CymitQuimica.

  • MDPI.

  • Royal Society of Chemistry.

  • Wikipedia.

  • ResearchGate.

  • GFS Chemicals.

  • Sigma-Aldrich.

  • BenchChem.

  • Lab Alley.

  • Chemister.ru.

  • Iowa State University Digital Repository.

  • Sigma-Aldrich.

  • Wikipedia.

  • PubMed.

  • Sigma-Aldrich.

Sources

Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of Ferrous Hexafluorosilicate, Hexahydrate: A Guide for Laboratory Professionals

Ferrous hexafluorosilicate, hexahydrate (FeSiF₆·6H₂O), a light green crystalline solid, presents significant, yet manageable, hazards in a laboratory setting. Its utility in various research and development applications...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Ferrous hexafluorosilicate, hexahydrate (FeSiF₆·6H₂O), a light green crystalline solid, presents significant, yet manageable, hazards in a laboratory setting. Its utility in various research and development applications is counterbalanced by its toxic and corrosive properties. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic safety and scientific excellence. Our focus is on the causality behind each safety recommendation, ensuring that researchers, scientists, and drug development professionals can not only follow procedures but also understand the fundamental principles that underpin them.

Understanding the Inherent Risks of Ferrous Hexafluorosilicate, Hexahydrate

A thorough understanding of the hazards associated with a chemical is the bedrock of safe laboratory practice. Ferrous hexafluorosilicate, hexahydrate is classified as a hazardous substance, and its risks are multifaceted.

Primary Hazards:

  • Acute Toxicity: This compound is harmful if swallowed, inhaled, or in contact with skin.[1][2] The toxicity of hexafluorosilicate salts is primarily due to the hexafluorosilicate anion.

  • Corrosivity: As a corrosive solid, it can cause severe skin burns and serious eye damage upon contact.[3] The corrosive nature is exacerbated when the compound comes into contact with moisture, as it can hydrolyze to form hydrofluoric acid, a highly corrosive and toxic substance.

  • Respiratory Irritation: Inhalation of dust particles can cause significant irritation to the respiratory tract.[2]

A comprehensive risk assessment should always precede any work with this compound. This involves not only understanding the inherent hazards of the chemical itself but also considering the nature of the specific procedures to be undertaken.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical for mitigating the risks associated with Ferrous hexafluorosilicate, hexahydrate. The following table summarizes the essential PPE and the rationale for its use.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.[4]Protects against splashes of solutions and airborne dust particles, preventing severe eye damage. The face shield provides an additional layer of protection for the entire face.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene), a lab coat, and closed-toe shoes.[4]Prevents skin contact with the corrosive solid. Nitrile or neoprene gloves offer good resistance to a range of chemicals, including corrosive materials. A lab coat protects the body from spills, and closed-toe shoes prevent injury from dropped items or spills.
Respiratory Protection A NIOSH-approved N95 or P100 respirator.[5][6]Essential when handling the solid powder, especially during weighing or transfer, to prevent inhalation of toxic dust particles. An N95 respirator filters at least 95% of airborne particles, while a P100 respirator filters at least 99.97%.

Glove Selection: A Deeper Dive

While nitrile gloves are a good general-purpose choice, for prolonged or high-exposure tasks, consulting a glove manufacturer's chemical resistance guide is paramount. Breakthrough time and degradation are key factors to consider. For corrosive solids, a thicker glove (e.g., >8 mil) may be appropriate to provide a greater margin of safety.

Procedural Guidance for Safe Handling

The following protocols are designed to be self-validating systems, incorporating safety at every step.

Weighing and Preparing a Solution of Ferrous Hexafluorosilicate, Hexahydrate

This procedure details the steps for safely weighing the solid compound and preparing an aqueous solution.

Materials:

  • Ferrous hexafluorosilicate, hexahydrate

  • Deionized water

  • Analytical balance

  • Beaker and graduated cylinder

  • Spatula

  • Magnetic stirrer and stir bar

  • Wash bottle with deionized water

  • Appropriate waste container

Procedure:

  • Preparation:

    • Ensure a chemical fume hood is available and functioning correctly.

    • Don all required PPE as outlined in the table above.

    • Designate a specific work area within the fume hood for this procedure and cover the surface with absorbent, disposable bench paper.

  • Weighing:

    • Place a clean, dry beaker on the analytical balance and tare it.

    • Carefully use a spatula to transfer the desired amount of Ferrous hexafluorosilicate, hexahydrate into the beaker. Avoid creating dust. If dust is generated, ensure the fume hood is effectively capturing it.

    • Once the desired mass is obtained, securely close the stock container.

  • Dissolution:

    • Slowly add a small amount of deionized water to the beaker containing the solid.

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • Gradually add the remaining required volume of deionized water while stirring. The dissolution of some salts can be exothermic, so add the water slowly to control any potential temperature increase.

  • Transfer and Dilution:

    • Once the solid is fully dissolved, carefully transfer the solution to a volumetric flask if precise concentration is required.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer.

    • Bring the solution to the final volume with deionized water.

  • Cleanup:

    • Decontaminate the spatula and any other reusable equipment by rinsing with water, followed by a suitable laboratory detergent, and a final rinse with deionized water.

    • Dispose of the bench paper and any other disposable materials contaminated with the chemical in a designated hazardous waste container.

    • Wipe down the work surface in the fume hood.

    • Carefully remove and dispose of gloves in the appropriate waste stream.

    • Wash hands thoroughly with soap and water.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for Handling Ferrous Hexafluorosilicate, Hexahydrate start Start: Assess Task handling_solid Handling Solid Powder? (e.g., weighing, transfer) start->handling_solid handling_solution Handling Dilute Solution? (<1M) start->handling_solution spill_cleanup Spill Cleanup? start->spill_cleanup respirator N95 or P100 Respirator Required handling_solid->respirator Yes full_ppe Full PPE Required: - Goggles & Face Shield - Nitrile/Neoprene Gloves - Lab Coat handling_solid->full_ppe no_respirator Respirator Not Typically Required (unless aerosols are generated) handling_solution->no_respirator Yes standard_ppe Standard PPE Required: - Goggles - Nitrile/Neoprene Gloves - Lab Coat handling_solution->standard_ppe spill_cleanup->respirator If solid is spilled spill_cleanup->full_ppe

Sources

© Copyright 2026 BenchChem. All Rights Reserved.